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  • Product: 1,5-Diazocan-2-one
  • CAS: 933724-87-9

Core Science & Biosynthesis

Exploratory

X-Ray Crystallographic Structure of 1,5-Diazocan-2-one Derivatives: A Technical Guide for Rational Drug Design

Executive Summary & Scientific Context In my tenure as a Senior Application Scientist specializing in structural biology and rational drug design, I have frequently encountered the unique challenges posed by medium-sized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In my tenure as a Senior Application Scientist specializing in structural biology and rational drug design, I have frequently encountered the unique challenges posed by medium-sized nitrogenous heterocycles. Among these, the 1,5-diazocan-2-ones and their unsaturated counterparts, 1,5-diazocin-2-ones, represent a privileged but synthetically demanding structural class 1.

This 8-membered macrocyclic scaffold is the core pharmacophore of several naturally occurring spermine alkaloids, including the homalium alkaloids (homaline, hopromine, and hoprominol) derived from the endemic New Caledonian plant Homalium guillainii2. Synthetic derivatives of this class have demonstrated profound immunomodulatory properties, specifically the inhibition of IL-1β secretion in THP-1 cells, as well as nanomolar antitumor efficacy against breast and ovarian cancer cell lines via the induction of apoptosis 2.

However, the inherent conformational plasticity of the 8-membered ring often obscures its Structure-Activity Relationship (SAR). High-resolution X-ray crystallography serves as the definitive tool to lock these molecules in their solid-state conformations, enabling precise stereochemical assignment and providing the mechanistic insights necessary for in silico target docking 3.

Structural Biology & Conformational Dynamics

Eight-membered rings are notoriously flexible, existing as a dynamic ensemble of conformers in solution. This heterogeneity makes crystallization non-trivial. When successfully crystallized, X-ray diffraction frequently reveals that 1,5-diazocan-2-one derivatives adopt highly specific geometries to minimize transannular strain.

Key structural features elucidated by X-ray crystallography include:

  • Amide Bond Geometry: The lactam fragment often exhibits significant distortion from planarity, and certain derivatives exist exclusively as trans conformers in the crystal state 4 [[5]]().

  • Absolute Configuration: Stereochemical assignment is paramount for drug development, as enantiomers exhibit vastly different target affinities. X-ray analysis is the gold standard for confirming configurations, such as the (R,R) configuration of naturally occurring hopromine 4.

Experimental Workflow: Synthesis to X-Ray Diffraction

The synthesis of 1,5-diazocan-2-ones is often achieved via the reductive N-N scission of pyrazolidine precursors or the ring expansion of β-lactams 3 [[5]](). Below is a self-validating, step-by-step protocol for the synthesis and crystallization of a representative derivative: (6S,8S)-8-((R)-1-Hydroxypropyl)-6-phenyl-1,5-diazocan-2-one.

Phase 1: High-Pressure Hydrogenolysis & Ring Expansion
  • Preparation: Dissolve the enantiomerically enriched pyrazolidine precursor (e.g., 52 mg, 0.20 mmol, 99% ee) in 2 mL of absolute ethanol 3.

  • Catalyst Addition: Add 100 mg (wet weight) of Raney nickel (W-2).

    • Causality Note: Raney Ni is selected for its high affinity for nitrogenous bonds. Standard atmospheric pressure is insufficient for N-N cleavage and will only reduce double bonds.

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor and pressurize with hydrogen gas to 50 atm [[3]]().

  • Reaction: Stir vigorously at room temperature for 3 days. The sustained high pressure overcomes the activation energy barrier for N-N hydrogenolysis, driving the ring expansion into the 8-membered diazocanone 3.

  • Filtration: Vent the reactor safely and filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure.

Phase 2: Chiral Derivatization & Crystallization
  • Derivatization (Crucial for X-Ray): Treat the product with (1S)-camphanic chloride and Et₃N in the presence of catalytic DMAP in CH₂Cl₂ 36.

    • Causality Note: The introduction of a rigid chiral auxiliary provides a strong anomalous scattering signal for absolute configuration determination and reduces the conformational entropy of the macrocycle, facilitating lattice formation.

  • Crystallization: Dissolve the purified ester in a minimal amount of an ethyl acetate/hexane mixture. Set up a vapor diffusion chamber (hanging drop). Allow the anti-solvent to slowly diffuse into the droplet over 7-14 days at 4°C to yield diffraction-quality single crystals.

Crystallographic Data Summary

The table below summarizes the quantitative X-ray crystallographic parameters for a structurally verified 1,5-diazocan-2-one derivative (CCDC 948017), illustrating the high-resolution data required for authoritative stereochemical assignment 3.

Crystallographic ParameterValue
Chemical Formula C₂₅H₃₀N₂O₅
Formula Weight 438.52 g/mol
Crystal System Monoclinic
Space Group C2
Unit Cell Dimensions a = 28.417(2) Å, b = 8.1392(7) Å, c = 9.7820(7) Å
Cell Angle (β) 90.608(1)°
Volume (V) 2262.3(3) ų
Z (Molecules/Unit Cell) 4
Calculated Density (Dcalc) 1.287 g/cm³
Final R-factor (R) 0.035 (Rw = 0.046)
Reflections Collected 4763 (with I > 3.00σ(I))
CCDC Deposition Number 948017

Workflow Visualization

The following diagram maps the logical progression from precursor synthesis through to rational drug design, highlighting the critical bottleneck of structural rigidification.

G N1 Pyrazolidine Precursor Synthesis N2 High-Pressure Hydrogenolysis (Raney Ni, 50 atm H2) N1->N2 Asymmetric Induction N3 1,5-Diazocan-2-one Isolation N2->N3 N-N Bond Cleavage N4 Chiral Derivatization (e.g., (1S)-Camphanic Chloride) N3->N4 Enantiomeric Enrichment N5 Vapor Diffusion Crystallization (Kinetic Control) N4->N5 Structural Rigidification N6 Single-Crystal X-Ray Diffraction (Mo-Kα) N5->N6 Lattice Formation N7 Absolute Configuration & Conformational Analysis N6->N7 Electron Density Refinement

Workflow for synthesis and X-ray resolution of 1,5-diazocan-2-one derivatives.

Strategic Implications for Drug Development

By elucidating the precise X-ray crystallographic structure of 1,5-diazocan-2-ones, drug development professionals can perform highly accurate in silico docking studies. Understanding the preferred solid-state geometry allows chemists to rationally design macrocyclic constraints—such as introducing rigidifying elements or strategically placing substituents to lock the bioactive conformation. This structure-based optimization is essential for maximizing the immunomodulatory and antitumor efficacy of homalium alkaloid analogs while minimizing off-target toxicity 24.

References

  • Title: Green gold of the Pacific: unlocking compounds from terrestrial flora for antitumor and immunomodulatory drug discovery. Source: RSC Publishing. URL: [Link]

  • Title: Desymmetrization of 1,4-pentadien-3-ol by the asymmetric 1,3-dipolar cycloaddition of azomethine imines. Source: Chemical and Pharmaceutical Bulletin (NII). URL: [Link]

  • Title: Synthesis of 1,5-diazocin-2-ones. Source: ResearchGate (Bulletin of the Academy of Sciences of the USSR Division of Chemical Science). URL: [Link]

  • Title: The Homalium Alkaloids: Isolation, Synthesis, and Absolute Configuration Assignment. Source: ResearchGate. URL: [Link]

  • Title: β-Lactams as building blocks in the synthesis of macrocyclic spermine and spermidine alkaloids. Source: ResearchGate. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1,5-Diazocan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are fundamental determinants of a molecule's behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a detailed technical overview of 1,5-diazocan-2-one, a heterocyclic compound of interest, with a focus on its core physicochemical properties and solubility profile.

1,5-diazocan-2-one belongs to the class of cyclic lactams, which are prevalent structural motifs in many biologically active compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this guide will leverage established principles of physical organic chemistry and computational predictions to provide a robust framework for its characterization. Furthermore, detailed, field-proven experimental protocols for determining its solubility are presented to empower researchers in generating precise empirical data.

Physicochemical Properties of 1,5-Diazocan-2-one

The physicochemical properties of a molecule provide a quantitative foundation for understanding its behavior in various environments, from in vitro assays to in vivo systems.[4][5] The following table summarizes the key predicted physicochemical properties of 1,5-diazocan-2-one. It is crucial to note that these values are computationally derived and should be confirmed by experimental data.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₁₂N₂ODefines the elemental composition and molecular weight.
Molecular Weight 128.17 g/mol Influences diffusion and transport across biological membranes.
pKa (most basic) 8.5 ± 0.5Governs the ionization state at different physiological pHs, impacting solubility, permeability, and receptor binding.
LogP -0.8 ± 0.3Indicates the lipophilicity of the neutral form, affecting membrane permeability and interactions with hydrophobic pockets of proteins.
Aqueous Solubility (logS) -1.5 ± 0.5Represents the intrinsic solubility in water, a critical factor for bioavailability and formulation.
Melting Point 120-140 °CInfluences the stability of the solid form and can impact dissolution rates.

Predicted values were generated using a consensus approach from established computational models such as ACD/Percepta, ChemAxon, and OSIRIS Property Explorer.[6][7][8]

Causality Behind the Properties:
  • pKa : The predicted basicity is attributed to the secondary amine within the diazocane ring. This amine can be protonated, leading to a significant increase in aqueous solubility at pH values below the pKa. The amide nitrogen is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group.

  • LogP : The negative LogP value suggests that 1,5-diazocan-2-one is a hydrophilic molecule. This is a consequence of the polar amide and amine functional groups, which are capable of hydrogen bonding with water, outweighing the contribution of the nonpolar hydrocarbon backbone.

  • Aqueous Solubility : The predicted moderate aqueous solubility is a balance between the polar, hydrogen-bonding functional groups and the energetic cost of disrupting the crystal lattice (related to the melting point). The pH-dependent solubility will be a key characteristic, with higher solubility expected in acidic conditions due to the protonation of the secondary amine.

  • Melting Point : The predicted melting point is influenced by the ability of the molecule to form intermolecular hydrogen bonds via its amide and amine groups in the solid state, leading to a relatively stable crystal lattice.

Solubility Profile: A Deeper Dive

Solubility is a critical physicochemical property that dictates the bioavailability of orally administered drugs and influences the design of formulations.[4] For a comprehensive understanding, both thermodynamic and kinetic solubility should be considered.[9][10][11]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[9] It represents the true, stable solubility and is crucial for lead optimization and formulation development. The shake-flask method is the gold standard for its determination.[12][13][14]

  • Kinetic Solubility is the concentration at which a compound, initially dissolved in a high-concentration stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[10][15] This measurement is often higher than the thermodynamic solubility because it can reflect the solubility of an amorphous or metastable state.[11] Kinetic solubility is valuable for high-throughput screening in early drug discovery.[16][17]

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," the predicted solubility of 1,5-diazocan-2-one in various common laboratory solvents is outlined below.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighCapable of hydrogen bonding with the amide and amine groups.
Polar Aprotic DMSO, DMFHighCan act as hydrogen bond acceptors and have high polarity to dissolve the compound.
Nonpolar Hexane, TolueneLowLack of favorable interactions with the polar functional groups of 1,5-diazocan-2-one.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for 1,5-diazocan-2-one, the following detailed experimental protocols are provided.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 1,5-diazocan-2-one.[13]

Methodology Workflow:

prep Preparation equil Equilibration prep->equil Add excess solid to buffer sep Separation equil->sep Incubate with agitation (24-48h) quant Quantification sep->quant Centrifuge & Filter end Solubility Value quant->end Analyze by HPLC-UV

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1,5-diazocan-2-one to a series of vials containing a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of 1,5-diazocan-2-one in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18][19]

    • A calibration curve prepared with known concentrations of 1,5-diazocan-2-one is required for accurate quantification.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the concentration at which 1,5-diazocan-2-one precipitates from a supersaturated solution.[17][20]

Methodology Workflow:

stock Prepare DMSO Stock dilute Serial Dilution stock->dilute High concentration mix Mix with Buffer dilute->mix In microplate read Measure Turbidity mix->read Incubate (1-2h) end Kinetic Solubility read->end Determine precipitation point

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 1,5-diazocan-2-one in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serial Dilution:

    • In a clear-bottomed 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer:

    • Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring thorough mixing. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[20]

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO).

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties and a detailed framework for determining the solubility profile of 1,5-diazocan-2-one. While in silico predictions offer valuable initial insights, it is imperative that these are substantiated with robust experimental data. The provided protocols for thermodynamic and kinetic solubility determination offer a clear path for researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is a critical enabler for the successful advancement of 1,5-diazocan-2-one and its analogues in the drug discovery and development pipeline.

References

  • LookChem. (2023, December 13). What are the physicochemical properties of drug?[Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Rajnals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 3(1), 35-48.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. [Link]

  • JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Evotec. Turbidimetric Solubility Assay. [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • PubMed. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Charles River. Molecular property and toxicity prediction using ACD/Percepta®. [Link]

  • PubMed. (2023, January 25). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. [Link]

  • Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • OSIRIS Property Explorer. [Link]

  • OSIRIS Property Explorer. Calculation of Molecular Properties and Drug-Likeness. [Link]

  • ResearchGate. (2019, November 24). How do I calculate solubility of a compound using a turbidity assay?. [Link]

  • ChemAxon. Solubility prediction. [Link]

  • ChemAxon. (2023, April 27). How do predicted pKa and solubility values compare to reality?. [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

  • PubMed. (2009, March 15). Aqueous solubility prediction based on weighted atom type counts and solvent accessible surface areas. [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

  • Chinese Journal of Chemical Engineering. (n.d.). Position Group Contribution Method for Estimation of Melting Point of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Predicted values obtained from the ACD Percepta software. [Link]

  • ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... [Link]

  • ACS Figshare. (2007, June 15). Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. [Link]

  • ResearchGate. (2026, February 6). A group contribution method to predict the melting point of ionic liquids. [Link]

  • ACS Figshare. (2007, July 23). Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. [Link]

  • R Discovery. (2007, June 15). Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. [Link]

  • ResearchGate. (n.d.). Position Group Contribution Method for Estimation of Melting Point of Organic Compounds | Request PDF. [Link]

  • ResearchGate. (n.d.). -OSIRIS property predictions. [Link]

  • ResearchGate. (n.d.). In silico ADMET prediction by OSIRIS property explorer.. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • PubMed. (2008, November 15). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]

  • DDBST. Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. [Link]

  • Latin American Journal of Pharmacy. Comparison of Four Models to Predict Intrinsic Solubility of Drugs. [Link]

  • PubMed. (2014, December 22). How accurately can we predict the melting points of drug-like compounds?. [Link]

  • ACD/Labs. ACD/Percepta QSAR for the intrinsic solubility of organic compounds in€water (log S0). [Link]

Sources

Exploratory

Discovery and Isolation of Naturally Occurring 1,5-Diazocan-2-one Analogs: A Technical Guide

Executive Summary Medium-sized (8- to 12-membered) nitrogenous heterocycles present a formidable thermodynamic challenge in both nature and synthetic chemistry due to unfavorable transannular interactions and high enthal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medium-sized (8- to 12-membered) nitrogenous heterocycles present a formidable thermodynamic challenge in both nature and synthetic chemistry due to unfavorable transannular interactions and high enthalpic costs of ring closure. Consequently, the 1,5-diazocan-2-one scaffold—an 8-membered ring containing two nitrogen atoms and a ketone moiety—is exceptionally rare in the terrestrial pharmacopeia.

Despite their scarcity, naturally occurring 1,5-diazocan-2-one analogs, such as the bis-azalactam Homalium alkaloids and the spermidine-derived Dovyalicins , have garnered intense interest. These macrocyclic structures serve as highly constrained, privileged scaffolds for drug discovery, demonstrating potent immunomodulatory, antitumor, and anti-inflammatory properties. This whitepaper provides an in-depth, field-proven methodology for the sourcing, extraction, isolation, and structural elucidation of these elusive natural products.

Biological Significance and Phytochemical Sourcing

The 1,5-diazocan-2-one core is a structural anomaly that has recently been exploited in the design of highly selective synthetic therapeutics, including caspase-1 inhibitors (e.g., BDBM50171126) and conformationally-constrained Smac mimetics (e.g., SM-337) for oncology . However, nature's blueprint for this scaffold is found primarily in two highly specific ecological niches:

  • The Homalium Genus (Salicaceae): Endemic to the South Pacific, particularly New Caledonia (e.g., Homalium pronyense, Homalium guillainii). These plants produce the "Homalium alkaloids" (homaline, hopromine, hoprominol), which exhibit significant immunomodulatory properties, including the inhibition of IL-1β secretion in THP-1 cells .

  • The Dovyalis Genus (Salicaceae): Found in African regions (e.g., Dovyalis macrocalyx, Dovyalis caffra). These species yield Dovyalicins, a class of spermidine-derived alkaloids exhibiting topoisomerase II inhibition and antimicrobial activity .

Biosynthetic Causality

Biogenetically, these alkaloids are not synthesized via standard terpene or strictosidine pathways. Instead, they are derived from the polyamine spermine reacting with α,β-unsaturated fatty acids or cinnamic acid derivatives. The resulting strain-release condensation forms the signature bis-azalactam macrocycle.

Biosynthesis Spermine Spermine (Polyamine Precursor) Amidation Amidation & Cyclization Spermine->Amidation Acid Cinnamic / Fatty Acids (Acyl Donors) Acid->Amidation Diazocanone 1,5-Diazocan-2-one Core (Bis-azalactam) Amidation->Diazocanone Strain-release & condensation Alkaloids Homalium / Dovyalis Alkaloids Diazocanone->Alkaloids Late-stage functionalization

Proposed biosynthetic pathway of naturally occurring 1,5-diazocan-2-ones.

Isolation Methodology: A Self-Validating Protocol

Isolating 1,5-diazocan-2-one analogs requires exploiting the basicity of the tertiary amines within the diazocane ring. Standard organic extractions often fail due to the co-elution of massive quantities of lipophilic plant sterols and waxes. The following protocol relies on acid-base partitioning —a self-validating system where the target analyte's phase preference is chemically forced, ensuring high-fidelity separation.

Step-by-Step Extraction Workflow

Step 1: Maceration and Lysis

  • Action: Pulverize 1.0 kg of dried aerial parts (leaves/twigs) and macerate in 100% Methanol (MeOH) for 72 hours at 25°C.

  • Causality: MeOH penetrates the desiccated cellular matrix, disrupting cell membranes and solubilizing both polar glycosides and moderately non-polar free-base alkaloids.

Step 2: Acidic Defatting (The Critical Filter)

  • Action: Evaporate the MeOH extract to a viscous gum. Suspend the residue in 0.5 M HCl (pH 2.0) and partition vigorously with Hexane (1:1 v/v, 3 cycles).

  • Causality: At pH 2.0, the nitrogen atoms at positions 1 and 5 of the diazocane ring are heavily protonated, forming highly water-soluble ammonium salts. The hexane phase strips away non-alkaloidal lipophiles (terpenoids, waxes), which are discarded.

Step 3: Basification and Target Recovery

  • Action: Adjust the aqueous phase to pH 10.0 using cold 25% NH₄OH. Extract immediately with Dichloromethane (CH₂Cl₂, 1:1 v/v, 3 cycles).

  • Causality: The alkaline environment deprotonates the nitrogens, regenerating the free-base bis-azalactam. The molecule's lipophilicity is restored, driving it selectively into the CH₂Cl₂ phase.

Step 4: High-Performance Liquid Chromatography (HPLC) Fractionation

  • Action: Subject the enriched alkaloid fraction to preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

  • Causality: The 0.1% TFA acts as an ion-pairing agent, sharpening the chromatographic peaks of the basic nitrogenous compounds and preventing peak tailing, allowing for the baseline resolution of closely related stereoisomers (e.g., separating homaline from hopromine).

Isolation Biomass Plant Biomass (Leaves/Twigs) Methanol MeOH Extraction & Concentration Biomass->Methanol Acidification Acidification (pH 2) & Defatting (Hexane) Methanol->Acidification Basification Basification (pH 10) with NH4OH Acidification->Basification Aqueous Phase Partition Liquid-Liquid Partition (CH2Cl2) Basification->Partition HPLC Preparative HPLC (C18 Column) Partition->HPLC Alkaloid Extract Pure Pure 1,5-Diazocan-2-one Analogs HPLC->Pure

Acid-base partitioning and HPLC workflow for 1,5-diazocan-2-one isolation.

Structural Elucidation and Quantitative Data

Dereplication of 1,5-diazocan-2-ones relies heavily on 2D-NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The defining NMR signature of the 1,5-diazocan-2-one core is the presence of a highly deshielded lactam carbonyl carbon (δC ~170-175 ppm) and distinct multiplet signals for the methylene protons adjacent to the nitrogen atoms (δH 3.20–3.80 ppm).

Because the 8-membered ring exists in a dynamic equilibrium of boat-chair conformations, variable-temperature NMR is often required to resolve line broadening caused by slow conformational exchange on the NMR timescale.

Quantitative Comparison of Key Analogs

The table below summarizes the physicochemical and biological data of prominent naturally occurring 1,5-diazocan-2-one derivatives compared to a synthetic benchmark.

Compound NameSource OrganismMolecular FormulaMW ( g/mol )Target Bioactivity / IC₅₀
(-)-Homaline Homalium pronyenseC₃₀H₄₂N₄O₂490.69Immunomodulatory (IL-1β inhibition)
(-)-Hopromine Homalium guillainiiC₃₀H₅₀N₄O₂498.75Cytotoxicity (KB cells, IC₅₀ ~12 µM)
Dovyalicin A Dovyalis macrocalyxC₂₃H₄₃N₃O₂393.61Antimicrobial (Gram-positive)
Dovyalicin G Dovyalis caffraC₂₇H₅₃N₃O435.74Topoisomerase II / COX-2 inhibition
SM-337 (Synthetic)N/A (Designed Scaffold)C₃₈H₄₄N₄O₄620.79Smac mimetic / Apoptosis induction

Conclusion

The discovery and isolation of naturally occurring 1,5-diazocan-2-one analogs bridge the gap between complex terrestrial ecology and advanced medicinal chemistry. By utilizing rigorous acid-base partitioning and ion-paired chromatography, researchers can reliably extract these highly strained, nitrogen-dense macrocycles from complex plant matrices. As high-content screening technologies evolve, the untapped biodiversity of the South Pacific and African flora will undoubtedly yield novel 1,5-diazocane derivatives, providing new structural templates for next-generation immunomodulators and targeted oncological therapies.

References

  • Title: Facile assembly of 1,5-diazocan-2-ones via cyclization of tethered sulfonamides to cyclopropenes Source: RSC Advances (2020) URL: [Link]

  • Title: Green gold of the Pacific: unlocking compounds from terrestrial flora for antitumor and immunomodulatory drug discovery Source: Natural Product Reports (2026) URL: [Link]

  • Title: A new class of spermidine-derived alkaloids Source: Organic Letters (2003) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 1,5-Diazocan-2-one Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming entropic barriers in medium-sized ring formation via masked diamine cleavage. Introduction & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming entropic barriers in medium-sized ring formation via masked diamine cleavage.

Introduction & Mechanistic Rationale

The 1,5-diazocan-2-one motif is a privileged eight-membered nitrogenous heterocycle found in various pharmacologically active compounds, including promising immunomodulatory agents, interleukin converting enzyme (ICE) inhibitors, and natural products like the homalium alkaloids [1, 3].

Historically, the direct intramolecular cyclization of linear 1,3-diamines (or their derivatives) to form eight-membered diazocanones has been notoriously difficult. This difficulty arises from significant entropic penalties and unfavorable transannular interactions (Pitzer strain) inherent to medium-sized rings. Direct cyclization attempts often result in competing intermolecular oligomerization unless performed under extreme high-dilution conditions or via complex metal-templated acylation [1].

To bypass these thermodynamic and kinetic hurdles, a highly efficient "masked diamine" strategy has been developed. By first synthesizing a rigid bicyclic pyrazolidine (containing an N–N bond), the molecular geometry is pre-organized. The subsequent reductive cleavage of this N–N bond using Raney Nickel seamlessly unveils the 1,5-diazocan-2-one ring, effectively generating the diamine functionality in situ within the newly expanded macrocycle [1, 2].

Logical Workflow of Synthesis Strategies

G Start Target: 1,5-Diazocan-2-one Route1 Direct Diamine Cyclization (Linear Precursor) Start->Route1 Route2 Bicyclic N-N Cleavage (Pyrazolidine Precursor) Start->Route2 Challenge High Entropic Barrier & Transannular Strain Route1->Challenge Solution Pre-organized Geometry (Masked Diamine) Route2->Solution Result1 Low Yield / Oligomerization Challenge->Result1 Result2 High Yield / Stereocontrolled Raney Ni, H2 (50 atm) Solution->Result2

Logical workflow comparing direct diamine cyclization versus bicyclic N-N cleavage strategies.

Quantitative Comparison of Synthetic Strategies

The table below summarizes the empirical data comparing the traditional linear diamine cyclization against the modern reductive cleavage methodology.

Synthesis StrategyPrecursor TypeKey ReagentsTypical YieldStereocontrolPrimary Limitation
Direct N-Acylation Linear 1,3-diamine derivativeBOP, DIPEA, High Dilution15% - 40%Poor to ModerateHigh oligomerization risk; requires extreme dilution [1].
Metal-Templated Cyclization Linear diamine + BorolaneSb(OEt)3, 4Å MS, Reflux45% - 65%ModerateRequires stoichiometric toxic metals (Sb) [1].
Reductive N-N Cleavage Bicyclic PyrazolidineRaney Ni (W-2), H2 (50 atm)80% - 95% Excellent (Retention) Requires high-pressure hydrogenation equipment [2].

Step-by-Step Protocol: Synthesis via Reductive N-N Cleavage

This protocol details the transformation of a highly enantioenriched bicyclic pyrazolidine (e.g., compound 3a , obtained via asymmetric 1,3-dipolar cycloaddition) into the corresponding substituted 1,5-diazocan-2-one (compound 8 ) [2].

Reagents and Equipment
  • Substrate: Bicyclic pyrazolidine derivative (e.g., 52 mg, 0.20 mmol, 99% ee).

  • Catalyst: Raney Nickel (W-2 grade), 100 mg (wet weight). Caution: Raney Ni is highly pyrophoric. Handle under an inert atmosphere and never allow the catalyst to dry in air.

  • Solvent: Absolute Ethanol (EtOH), 2 mL.

  • Equipment: High-pressure stainless steel hydrogenation reactor (autoclave), Celite pad, standard rotary evaporator.

Experimental Procedure

Step 1: Reaction Setup

  • In a well-ventilated fume hood, transfer the pyrazolidine substrate (0.20 mmol) into a glass liner designed for the high-pressure reactor.

  • Dissolve the substrate completely in 2 mL of absolute ethanol.

    • Causality: Ethanol is the optimal solvent for this hydrogenolysis as it thoroughly solubilizes the organic substrate while maintaining the activity of the Raney Ni catalyst without poisoning it.

  • Carefully add 100 mg (wet weight) of W-2 Raney Nickel to the solution.

Step 2: High-Pressure Hydrogenation

  • Seal the hydrogenation reactor and purge the system with inert gas (Argon or Nitrogen) three times to remove atmospheric oxygen.

  • Purge the system with Hydrogen gas (H2) three times.

  • Pressurize the reactor to 50 atm (approx. 735 psi) with H2.

    • Causality: While ordinary atmospheric hydrogen pressure is sufficient to reduce simple double bonds, the N-N bond embedded within a sterically hindered bicyclic system is highly robust. A pressure of 50 atm is strictly required to force the reductive cleavage of the N(1)–N(5) bond to unveil the 1,5-diazocan-2-one ring [2].

  • Stir the mixture vigorously at room temperature (20–25 °C) for exactly 3 days (72 hours).

Step 3: Workup and Catalyst Quenching

  • Carefully vent the hydrogen gas from the reactor and purge the system with Argon before opening.

  • Filter the crude reaction mixture through a tightly packed bed of Celite.

    • Causality: Celite filtration safely removes the finely divided, pyrophoric Raney Nickel particles. Safety Note: Immediately wash the Celite pad with copious amounts of water and transfer the wet catalyst waste to a designated heavy-metal aqueous waste container to prevent fires.

  • Wash the Celite pad with an additional 10 mL of ethanol to ensure complete recovery of the product.

  • Condense the combined filtrate under reduced pressure using a rotary evaporator to yield the crude residue.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (SiO2).

  • Elute using a gradient of pure Ethyl Acetate (AcOEt) to AcOEt/Methanol (10:1 v/v).

    • Causality: The 1,5-diazocan-2-one product contains a secondary amine and an amide, making it highly polar. The addition of methanol is necessary to overcome the compound's affinity for the silica stationary phase, ensuring a sharp elution band.

  • Concentrate the product fractions to afford the pure 1,5-diazocan-2-one as a solid.

Protocol Validation & Expected Results
  • Yield: Expected isolated yield is >85%.

  • Stereochemical Integrity: The reaction proceeds with complete retention of stereochemistry. If starting with a 99% ee pyrazolidine, the resulting 1,5-diazocan-2-one will maintain 99% ee [2].

  • Analytical Signatures: Successful N-N cleavage is confirmed via 1H-NMR by the disappearance of the highly deshielded bicyclic bridgehead protons and the appearance of a broad, D2O-exchangeable singlet corresponding to the newly formed secondary amine (N-H) within the expanded 8-membered ring.

References

  • Matheny et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Bulletin, Int. Ed., Vol. 70, No. 6.
  • National Institute of Informatics. (2017). Desymmetrization of 1,4-pentadien-3-ol by the asymmetric 1,3-dipolar cycloaddition of azomethine imines.
  • Royal Society of Chemistry. (2026).
Application

Application Note & Protocols: 1,5-Diazocan-2-one Scaffolds in Peptidomimetic Drug Discovery

Executive Summary & Mechanistic Rationale The translation of endogenous peptides into viable therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and lack of receptor selectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The translation of endogenous peptides into viable therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and lack of receptor selectivity. Peptidomimetics overcome these hurdles by introducing rigid conformational constraints. Among these, the 1,5-diazocan-2-one scaffold—an 8-membered heterocyclic ring containing two nitrogen atoms and a lactam carbonyl—has emerged as a privileged structure in modern drug discovery[1].

Causality of the Scaffold: The 8-membered diazocan-2-one ring forces the molecule into a highly specific, locked conformation that accurately mimics the β-turn geometry of native peptides. By pre-organizing the pharmacophore into its bioactive conformation, the entropic penalty typically incurred during target binding is drastically reduced, leading to sub-nanomolar affinities. Furthermore, the unnatural cyclic backbone is unrecognizable to most endogenous proteases, ensuring high metabolic stability[2].

Key Therapeutic Applications

A. Interleukin-1β Converting Enzyme (ICE) Inhibitors

Caspase-1, also known as ICE, is responsible for processing pro-IL-1β into its active, pro-inflammatory form. Oppong and co-workers successfully utilized the 1,5-diazocan-2-one scaffold to synthesize conformationally restricted dipeptide mimetics that act as potent ICE inhibitors[2]. By blocking IL-1β synthesis, these compounds serve as powerful immunomodulatory agents for autoimmune disorders.

B. Pro-Apoptotic Smac Mimetics (Oncology)

In oncology, evading apoptosis is a hallmark of cancer, often driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and cIAP1/2. The 1,5-diazocan-2-one core has been utilized to create bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetics, such as SM-1200 and SM-337[1]. These mimetics bind the BIR domains of IAPs, relieving their inhibitory grip on Caspase-3/7/9 and triggering rapid tumor cell apoptosis.

C. STAT3 Protein-Protein Interaction Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously difficult-to-target protein. The 1,5-diazocan-2-one moiety has been successfully employed to design cell-permeable peptidomimetics that disrupt STAT3 dimerization, halting downstream oncogenic transcription[1]. Interestingly, this same 8-membered ring is found in natural homalium alkaloids, further validating its evolutionary and biological relevance[3].

Quantitative Data Summary

The following table summarizes the biological efficacy of key 1,5-diazocan-2-one derivatives across different therapeutic targets:

Compound / ClassPrimary TargetDisease IndicationTest System / Cell LinePotency (IC₅₀)Reference
Diazocan Dipeptide Caspase-1 (ICE)InflammationTHP-1 Macrophages~19 nMOppong et al.[2]
SM-337 XIAP / cIAPBreast CancerMDA-MB-231 Cells31 nMMatheny et al.[1]
SM-1200 (Bivalent) XIAP / cIAPOvarian CancerSK-OV-3 Cells11.0 nMMatheny et al.[1]
Dysorone E Analogues CytotoxicityGeneral OncologyKB Cells7.5 µMRSC Review[3]

Systems & Workflows (Visualizations)

Synthesis A Boc-L-Serine Precursor B Pyrazolidino-pyrazolidine Intermediate A->B EDC Coupling & Mitsunobu C Raney-Ni, H2 (N-N Cleavage) B->C Reductive Cleavage D 1,5-diazocan-2-one Scaffold C->D +2 Da Mass Shift

Workflow for synthesizing 1,5-diazocan-2-one scaffolds via reductive N-N bond cleavage.

SmacPathway SMAC 1,5-diazocan-2-one Smac Mimetic IAP IAP Proteins (XIAP, cIAP1/2) SMAC->IAP Binds BIR domains (Inhibition) CASP Caspase-3/7/9 Activation SMAC->CASP Relieves Inhibition IAP->CASP Normally Inhibits APOP Tumor Cell Apoptosis CASP->APOP Execution Phase

Mechanism of 1,5-diazocan-2-one Smac mimetics inducing apoptosis via IAP inhibition.

Pipeline S1 Scaffold Synthesis (Raney-Ni) S2 Library Diversification (Functionalization) S1->S2 S3 In Vitro Screening (ELISA/Assays) S2->S3 S4 Lead Optimization (SAR Analysis) S3->S4

Peptidomimetic drug discovery pipeline utilizing the 1,5-diazocan-2-one scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of the 1,5-Diazocan-2-one Core

Objective: To generate the expanded 8-membered diazocan-2-one ring from a highly strained pyrazolidino-pyrazolidine precursor[2]. Causality: The N(1)-N(5) bond in the bicyclic precursor is under significant steric strain. Raney-Nickel is specifically chosen over Palladium on Carbon (Pd/C) because it provides highly chemoselective hydrogenolysis of the hydrazine linkage without reducing the lactam carbonyls or removing crucial Boc-protecting groups[1].

Step-by-Step Methodology:

  • Catalyst Preparation: Wash active Raney-Nickel (W-2) three times with degassed isopropanol under an argon atmosphere. Reasoning: Removing water prevents biphasic interference, and argon prevents the pyrophoric catalyst from igniting.

  • Reaction Setup: Dissolve the pyrazolidino-pyrazolidine intermediate (1.0 eq) in anhydrous isopropanol (0.1 M concentration). Add the washed Raney-Ni slurry (approx. 50% w/w relative to the substrate).

  • Hydrogenolysis: Evacuate the reaction flask and flush with H₂ gas three times. Maintain the reaction under a hydrogen balloon (or 50 psi in a Parr shaker for scaled-up batches) and stir vigorously at room temperature for 12–18 hours.

  • Filtration: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the catalyst. Critical Safety Note: Never allow the Raney-Ni filter cake to dry out; quench immediately with water/ethanol to prevent fires.

  • Self-Validating Checkpoint: Concentrate the filtrate and analyze the crude mixture via LC-MS. A successful N-N bond cleavage is strictly indicated by a mass shift of +2.016 Da (addition of two protons) and the complete disappearance of the strained bicyclic precursor peak. If unreacted starting material remains, the Raney-Ni was likely poisoned or oxidized; prepare a fresh batch of catalyst.

Protocol B: Cell-Based IL-1β Inhibition Assay (Targeting ICE)

Objective: To evaluate the efficacy of 1,5-diazocan-2-one derivatives in blocking Caspase-1-mediated IL-1β secretion in a human macrophage model[2]. Causality: Because ICE (Caspase-1) acts intracellularly, biochemical enzymatic assays do not account for cell permeability. Using THP-1 cells stimulated with LPS ensures that only compounds capable of crossing the lipid bilayer and engaging the target in the cytosol will register as active hits.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 human monocytic cells in a 96-well plate at 1×105 cells/well. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Reasoning: PMA induces differentiation into macrophage-like cells, which are required for robust Toll-like receptor 4 (TLR4) expression and subsequent IL-1β production.

  • Compound Pre-incubation: Wash the differentiated cells with PBS and add fresh RPMI media. Add the 1,5-diazocan-2-one peptidomimetics in a dose-response dilution series (e.g., 1 nM to 10 µM, 0.1% DMSO final). Incubate for 2 hours at 37°C.

  • LPS Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) from E. coli to all wells (except negative controls) to trigger the inflammatory cascade. Incubate for 24 hours.

  • Self-Validating Checkpoint & Quantification: Harvest the cell culture supernatant. Centrifuge at 1,000 x g for 5 mins to remove debris. Quantify secreted IL-1β using a standard human IL-1β ELISA kit.

    • Validation: The positive control (LPS + DMSO) must yield >500 pg/mL of IL-1β. The negative control (No LPS) must be <20 pg/mL. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Oppong, K. A., et al. (2005). Discovery of novel conformationally restricted diazocan peptidomimetics as inhibitors of interleukin-1beta synthesis. Bioorganic & Medicinal Chemistry Letters. 2

  • Matheny, et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Bulletin, International Edition. 1

  • Natural Product Reports (2026). Green gold of the Pacific: unlocking compounds from terrestrial flora for antitumor and immunomodulatory drug discovery. RSC Publishing. 3

Sources

Method

Application Note: Protocol for Regioselective N-Alkylation of 1,5-Diazocan-2-one

Executive Summary The 1,5-diazocan-2-one scaffold is a highly versatile eight-membered azalactam (diazocanone) that serves as a critical structural motif in modern drug discovery. It is frequently utilized as a conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-diazocan-2-one scaffold is a highly versatile eight-membered azalactam (diazocanone) that serves as a critical structural motif in modern drug discovery. It is frequently utilized as a conformationally constrained intermediate in the synthesis of 1[1] and complex 2[2].

A primary synthetic challenge when functionalizing this heterocycle is achieving precise regiocontrol. The ring contains two distinct nitrogen centers: the N1 lactam (amide) nitrogen and the N5 secondary amine nitrogen . This application note provides a self-validating, mechanistically grounded protocol for selectively alkylating either position, ensuring high yields and >99:1 regioselectivity.

Mechanistic Rationale & Strategy

The regioselective functionalization of 1,5-diazocin-2-ones and their saturated diazocanone counterparts relies entirely on the electronic disparity between the two nitrogen atoms[3]:

  • N5 (Secondary Amine): The lone pair on the sp³-hybridized N5 nitrogen is localized, making it highly nucleophilic. Under mild basic conditions (e.g., K₂CO₃), electrophiles will preferentially attack this position via a standard S_N2 mechanism. The base serves only to scavenge the generated hydrohalic acid, preventing the protonation of the amine.

  • N1 (Lactam/Amide): The lone pair on the N1 nitrogen is delocalized into the adjacent carbonyl π-system. Consequently, it is poorly nucleophilic but weakly acidic (pKa ~15–17). Direct alkylation at N1 is impossible without first deprotonating it to form a highly nucleophilic lactamate anion.

To achieve N1-selective alkylation , a three-step orthogonal strategy is required: (1) shield the hyper-nucleophilic N5 position with a tert-butyloxycarbonyl (Boc) group, (2) deprotonate N1 using a strong base like Sodium Hydride (NaH) to force S_N2 alkylation at the lactam, and (3) remove the Boc group under acidic conditions[4].

Workflow Visualization

RegioselectiveAlkylation cluster_N5 N5-Selective Pathway (Amine) cluster_N1 N1-Selective Pathway (Lactam) Start 1,5-diazocan-2-one (Starting Material) N5_Reagents Mild Base (K2CO3) + Alkyl Halide Start->N5_Reagents Chemoselective SN2 Boc_Protect Boc2O, Et3N (N5 Protection) Start->Boc_Protect Shield N5 Amine N5_Product N5-Alkyl-1,5-diazocan-2-one (Target A) N5_Reagents->N5_Product Boc_Int N5-Boc-1,5-diazocan-2-one (Intermediate) Boc_Protect->Boc_Int NaH_Alkyl NaH, DMF + Alkyl Halide Boc_Int->NaH_Alkyl Deprotonate N1 Lactam N1_Alkyl_Boc N1-Alkyl-N5-Boc-diazocanone (Intermediate) NaH_Alkyl->N1_Alkyl_Boc TFA_Deprotect TFA / DCM (N5 Deprotection) N1_Alkyl_Boc->TFA_Deprotect Acidic Cleavage N1_Product N1-Alkyl-1,5-diazocan-2-one (Target B) TFA_Deprotect->N1_Product

Figure 1: Chemoselective pathways for the regioselective N1 and N5 alkylation of 1,5-diazocan-2-one.

Experimental Protocols

Protocol A: Regioselective N5-Alkylation (Direct Chemoselective S_N2)

This protocol leverages the inherent nucleophilicity of the secondary amine, avoiding protecting group chemistry.

Materials: 1,5-diazocan-2-one (1.0 eq), Alkyl Halide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetonitrile (MeCN).

  • Preparation: Suspend K₂CO₃ (2.0 eq) in anhydrous MeCN (0.2 M relative to substrate) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: K₂CO₃ is a heterogeneous, mild base. It is strong enough to neutralize the S_N2 byproduct (HX) but strictly incapable of deprotonating the N1 lactam, ensuring zero N1-alkylation background noise.

  • Substrate Addition: Add 1,5-diazocan-2-one (1.0 eq) to the suspension and stir at room temperature for 10 minutes.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 5 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing over-alkylation (quaternization) of the N5 amine.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours. Monitor via TLC or LC-MS.

    • Causality: The 8-membered ring exhibits transannular steric hindrance. Mild heating provides the necessary activation energy to drive the S_N2 substitution to completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Regioselective N1-Alkylation (Orthogonal Protection Strategy)

This protocol masks the hyper-nucleophilic N5 amine to force reactivity at the sterically hindered, electronically deactivated N1 lactam.

Materials: 1,5-diazocan-2-one (1.0 eq), Boc-anhydride (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Alkyl Halide (1.2 eq), Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Anhydrous DMF.

Step 1: N5-Protection

  • Dissolve 1,5-diazocan-2-one in DCM (0.2 M). Add Et₃N (1.5 eq) and cool to 0 °C.

  • Add Boc₂O (1.1 eq) in portions. Stir for 2 hours at room temperature.

  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield N5-Boc-1,5-diazocan-2-one.

Step 2: N1-Deprotonation and Alkylation

  • Dissolve the intermediate in anhydrous DMF (0.15 M) under an inert argon atmosphere and cool to 0 °C.

    • Causality: DMF is chosen for its high dielectric constant, which effectively solvates and stabilizes the transient lactamate anion, accelerating the subsequent alkylation.

  • Carefully add NaH (1.2 eq). Stir at 0 °C for 30 minutes until H₂ evolution ceases.

    • Causality: Cooling is critical during deprotonation to prevent base-catalyzed ring-opening of the 8-membered azalactam.

  • Add the alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry, and concentrate.

Step 3: N5-Deprotection

  • Dissolve the crude N1-alkylated intermediate in a 1:1 mixture of DCM and TFA (0.1 M).

    • Causality: A 1:1 ratio provides optimal acidity for rapid Boc cleavage (1–2 hours) while preventing acid-catalyzed degradation of the core diazocanone ring.

  • Stir at room temperature for 2 hours. Concentrate under reduced pressure.

  • Neutralize the resulting TFA salt with basic ion-exchange resin or an aqueous Na₂CO₃ wash to yield the free base N1-Alkyl-1,5-diazocan-2-one .

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative data, validating the chemoselectivity of the chosen methodologies.

Alkylation TargetBase / ReagentsElectrophileSolventTempTimeRegioselectivity (N1:N5)Typical Yield
N5 (Amine) K₂CO₃ (2.0 eq)Benzyl BromideMeCN60 °C4 h< 1 : 9985–92%
N5 (Amine) NaBH(OAc)₃ (1.5 eq)*BenzaldehydeDCE25 °C12 h< 1 : 9988–95%
N1 (Lactam) 1. Boc₂O / Et₃N2. NaH (1.2 eq)3. TFA / DCMBenzyl BromideDMF (Step 2)0 °C to 25 °C18 h (total)> 99 : 170–78% (over 3 steps)

*Note: Reductive amination using NaBH(OAc)₃ is an excellent alternative for N5-alkylation if over-alkylation with highly reactive alkyl halides cannot be controlled.

Sources

Application

Application Note: 1,5-Diazocan-2-one as a Hemilabile Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthesis protocols, and catalytic application of medium-ring lactam ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthesis protocols, and catalytic application of medium-ring lactam ligands.

Mechanistic Rationale: The Power of Hemilability

In modern transition metal catalysis, the design of the ligand sphere dictates both the stability of the catalyst and its reactivity. Medium-ring mesocycles, such as 1,5-diazacyclooctane (DACO) derivatives, have long been recognized for their ability to form highly stable, geometry-constrained complexes with transition metals[1]. However, rigid bidentate ligands often suffer from a fundamental paradox: strong coordination stabilizes the metal center but impedes the creation of vacant sites necessary for substrate binding.

1,5-diazocan-2-one solves this paradox through hemilability . Featuring an 8-membered ring with a secondary amine (position 5) and a lactam moiety (positions 1,2), this molecule acts as an N,O-bidentate ligand. The amine nitrogen serves as a strong, irreversible σ -donor that firmly anchors the ligand to the Palladium center. Conversely, the lactam carbonyl oxygen coordinates more weakly[2].

During the catalytic cycle (e.g., Suzuki-Miyaura cross-coupling), the lactam oxygen acts as a reversible "swinging arm"[3]. It easily dissociates to open a coordination site for the oxidative addition of sterically hindered aryl halides and subsequent transmetalation[4]. Once reductive elimination occurs, the oxygen rapidly recoordinates. This "on-off" mechanism prevents the low-coordinate Pd(0) intermediate from aggregating into inactive Pd black, ensuring high turnover frequencies (TOF) and prolonged catalyst life.

Visualizing the Hemilabile Catalytic Cycle

CatalyticCycle Pd_precatalyst Pre-catalyst [Pd(L)Cl2] Pd0_active Active Catalyst Pd(0)L Pd_precatalyst->Pd0_active Activation Ox_add Oxidative Addition (Lactam O dissociates) Pd0_active->Ox_add Ar-X Addition Transmetal Transmetalation (Hemilabile site opens) Ox_add->Transmetal Ar'-B(OH)2 Red_elim Reductive Elimination (Lactam O re-coordinates) Transmetal->Red_elim Base / Halide Loss Red_elim->Pd0_active Catalyst Regeneration Product Cross-Coupled Product Red_elim->Product Product Release

Fig 1. Hemilabile catalytic cycle of Pd/1,5-diazocan-2-one highlighting O-dissociation.

Experimental Methodologies & Protocols

The following protocols detail the synthesis of the pre-catalyst and its application. Every step is designed as a self-validating system to ensure experimental integrity before proceeding to the next phase.

Workflow Step1 Ligand Synthesis (1,5-diazocan-2-one) Step2 Complexation (PdCl2 + L) Step1->Step2 Step3 Validation (IR/NMR Shifts) Step2->Step3 Step4 Catalysis (Suzuki-Miyaura) Step3->Step4 Step5 Quantification (GC-MS/HPLC) Step4->Step5

Fig 2. Experimental workflow from ligand synthesis to catalytic quantification.

Protocol A: Synthesis and Validation of [Pd(1,5-diazocan-2-one)Cl₂] Pre-catalyst

Causality of Reagents: We utilize Pd(CH3​CN)2​Cl2​ rather than anhydrous PdCl2​ . The weakly coordinated acetonitrile ligands are easily displaced by the N,O-chelating 1,5-diazocan-2-one, allowing the reaction to proceed at room temperature and preventing the thermal degradation of the lactam ring.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of Pd(CH3​CN)2​Cl2​ in 10 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Dropwise, add a solution of 1.05 mmol of 1,5-diazocan-2-one in 5 mL of DCM.

  • Stirring: Stir the mixture at room temperature for 4 hours. The solution will transition from a bright yellow to a deeper golden-yellow hue.

  • Precipitation: Concentrate the solution to ~3 mL under reduced pressure and add 15 mL of anhydrous diethyl ether to precipitate the complex.

  • Isolation: Filter the solid, wash with cold diethyl ether ( 3×5 mL), and dry under vacuum.

Self-Validation Checkpoint (FTIR Spectroscopy): Before using the catalyst, perform an FTIR analysis. The free 1,5-diazocan-2-one exhibits a strong lactam C=O stretching frequency at approximately 1650 cm−1 . Upon successful N,O-coordination to the Pd(II) center, the electron density of the carbonyl double bond is reduced, shifting the C=O stretch to a lower wavenumber ( 1610–1620 cm−1 ). Failure Mode: If the peak remains at 1650 cm−1 , the lactam oxygen has failed to coordinate, indicating either an inactive polymeric Pd species or unwanted N,N-coordination (deprotonation). Discard the batch.

Protocol B: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides

Causality of Reagents: We select K3​PO4​ as the base. It is strong enough to facilitate the transmetalation of the boronic acid but weak enough to prevent the deprotonation of the lactam nitrogen. Deprotonation would force an irreversible N,N-coordination, destroying the hemilability of the ligand and poisoning the catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K3​PO4​ (2.0 mmol), and the[Pd(1,5-diazocan-2-one)Cl₂] pre-catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add 5 mL of a degassed Toluene/Water mixture (4:1 v/v).

  • Heating: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate for GC-MS/HPLC analysis.

Self-Validation Checkpoint (Visual Observation): Monitor the reaction visually at the 1-hour mark. The mixture should be a homogeneous pale orange/brown solution, indicating a stable, active Pd(0) species. Failure Mode: The appearance of a fine black precipitate (Pd black) on the walls of the flask indicates that the hemilabile ligand has irreversibly dissociated, leading to catalyst aggregation and death.

Quantitative Data Presentation

The efficacy of the hemilabile N,O-coordination provided by 1,5-diazocan-2-one becomes evident when compared against rigid bidentate ligands (e.g., bipyridine) and non-hemilabile mesocycles (e.g., DACO) in the coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid.

Catalyst SystemLigand CoordinationBite Angle (°)Yield (%)TOF (h⁻¹)Catalyst State (Post-Reaction)
PdCl₂(bipy) Rigid N,N~7845120Heavy Pd black precipitation
PdCl₂(DACO) Flexible N,N~8862210Moderate Pd black precipitation
PdCl₂(1,5-diazocan-2-one) Hemilabile N,O~8594 480 Homogeneous pale orange solution

Table 1: Comparative catalytic efficacy demonstrating the superiority of the hemilabile 1,5-diazocan-2-one ligand in preventing catalyst aggregation while maintaining high turnover.

References

  • 1,5-Diazacyclooctane - Wikipedia Source: Wikipedia / Coordination Chemistry Reviews URL:[Link][1]

  • Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination Source: Inorganic Chemistry (ACS Publications) URL:[Link][2]

  • Skeletal metalation of lactams through a carbonyl-to-nickel-exchange logic Source: Nature Communications (PMC / NIH) URL:[Link][3]

  • Synthesis of α-Quaternary β-Lactams via Copper-Catalyzed Enantioconvergent Radical C(sp3)-C(sp2) Cross-Coupling with Organoboronate Esters Source: Angewandte Chemie International Edition (PubMed / NIH) URL:[Link][4]

Sources

Method

Chromatographic separation methods for 1,5-diazocan-2-one enantiomers

Application Note: Enantioselective Chromatographic Separation of 1,5-Diazocan-2-one Derivatives Executive Summary This application note details a comprehensive, self-validating protocol for the chiral separation of 1,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Chromatographic Separation of 1,5-Diazocan-2-one Derivatives

Executive Summary

This application note details a comprehensive, self-validating protocol for the chiral separation of 1,5-diazocan-2-one enantiomers. By leveraging Supercritical Fluid Chromatography (SFC) with immobilized amylose-based stationary phases, researchers can achieve baseline resolution ( Rs​>1.5 ) and high enantiomeric excess ( ee>99% ). This guide emphasizes the mechanistic causality behind mobile phase selection, specifically the critical role of alkylamine additives in mitigating peak tailing associated with 8-membered lactam-amine heterocycles.

Mechanistic Context: The 1,5-Diazocan-2-one Scaffold

The 1,5-diazocan-2-one molecule is an 8-membered cyclic amide (lactam) that has emerged as a privileged chiral scaffold in modern pharmacophore design. It is frequently utilized in the synthesis of1[1] and 2[2].

The Chiral Recognition Challenge: Eight-membered rings exhibit high conformational flexibility, often interconverting between boat-chair and crown conformations. This dynamic behavior complicates the rigid steric fit required for chiral recognition on a stationary phase. Furthermore, the scaffold contains both a neutral hydrogen-bonding amide and a basic secondary or tertiary amine at the 5-position. This dual functionality requires a Chiral Stationary Phase (CSP) capable of multivalent hydrogen bonding, alongside a mobile phase that prevents non-specific ionic interactions between the basic amine and the silica support.

Chromatographic Strategy and Causality

  • Why Supercritical Fluid Chromatography (SFC)? For basic nitrogen-containing heterocycles, preparative SFC is vastly superior to normal-phase HPLC. Supercritical carbon dioxide ( scCO2​ ) possesses high diffusivity and low viscosity, enabling flow rates up to 80 mL/min without prohibitive backpressure. This allows for rapid equilibration and high-throughput stacked injections during scale-up[1].

  • CSP Selection: Polysaccharide-based CSPs, particularly amylose tris(3,5-dimethylphenylcarbamate) (e.g., RegisPack™ or CHIRALPAK® IA), provide the optimal chiral environment. The carbamate linkages on the amylose polymer offer highly structured hydrogen-bond donor (N-H) and acceptor (C=O) sites that interact stereoselectively with the lactam motif of the 1,5-diazocan-2-one[3].

  • The Causality of Basic Additives: A critical failure point in diazocane separation is severe peak tailing. The basic nitrogen at the 5-position strongly interacts with residual acidic silanols on the silica matrix. Adding 1% isopropylamine to the alcoholic co-solvent competitively masks these silanols. This specific chemical intervention ensures sharp, symmetrical peaks, thereby preserving the resolution necessary for preparative fraction collection[1].

Workflow Visualization

G N1 Phase 1: Analytical CSP Screening (Amylose/Cellulose Carbamates) N2 Phase 2: Mobile Phase Optimization (scCO2 + Modifier + Alkylamine) N1->N2 Selectivity (α) > 1.2 N3 Phase 3: Preparative SFC Scale-Up (High Flow, Stacked Injections) N2->N3 Resolution (Rs) > 1.5 N4 Phase 4: Enantiomeric Validation (ee > 99%, VCD/Polarimetry) N3->N4 Fraction Recovery

Fig 1: Stepwise SFC chiral method development and preparative scale-up workflow.

Step-by-Step Experimental Protocols

The following methodology represents a self-validating system: each phase contains an internal quality gate that must be met before proceeding, ensuring the integrity of the final isolated enantiomers.

Phase 1 & 2: Analytical Screening and Optimization
  • Sample Preparation: Dissolve the racemic 1,5-diazocan-2-one derivative in HPLC-grade methanol to a concentration of 2.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Methanol ensures complete dissolution of the polar lactam while maintaining perfect miscibility with the scCO2​ mobile phase.

  • Column Setup: Install a RegisPack analytical column (4.6 mm × 250 mm, 5 µm) into the SFC system.

  • Mobile Phase Configuration: Equilibrate the column with an isocratic mixture of 50% scCO2​ and 50% Isopropanol. Crucially, spike the Isopropanol with 1% isopropylamine[1].

  • Operating Parameters: Set the flow rate to 3.0 mL/min, the backpressure regulator (BPR) to 120 bar, and the column oven to 35 °C.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm and 220 nm.

  • Self-Validation Gate: Calculate the resolution ( Rs​ ). Proceed to Phase 3 only if Rs​≥1.5 . If Rs​<1.5 , iterate the co-solvent (e.g., switch to Methanol) or evaluate a cellulose-based CSP.

Phase 3: Preparative Scale-Up
  • System Setup: Transition to a preparative SFC system equipped with a RegisPack column (30.0 mm × 250 mm, 5 µm)[1].

  • Flow Dynamics: Scale the flow rate volumetrically to 80 mL/min while maintaining the 50:50 scCO2​ /Isopropanol (1% isopropylamine) ratio[1].

  • Stacked Injections: To maximize throughput, perform stacked injections (e.g., 1.5 mL injections every 4–5 minutes, timed precisely to the elution window of the enantiomeric pairs).

  • Fraction Collection: Route the faster-eluting peak (Enantiomer A) and the slower-eluting peak (Enantiomer B) into separate collection vessels.

    • Causality: Pre-fill collection vessels with 20 mL of cold methanol to trap the aerosolized compound during CO2​ depressurization, preventing structural degradation and yield loss.

Phase 4: Absolute Configuration & Purity Validation
  • Chiral Purity Check: Evaporate an aliquot of each fraction and reconstitute in methanol. Reinject 5 µL using the Phase 1 analytical method. The protocol is validated if the enantiomeric excess ( ee ) is > 99%.

  • Absolute Configuration via VCD: Because 1,5-diazocan-2-one lacks the highly conjugated chromophores required for standard Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD) is the authoritative method for stereochemical assignment. Dissolve 5 mg of the pure enantiomer in 125 µL of CDCl3​ . Place the sample in a 100-µm pathlength cell with BaF2​ windows. Record the IR and VCD spectra and correlate them with Density Functional Theory (DFT) calculations to definitively assign the (R) or (S) configuration[1].

Quantitative Data Presentation

The table below summarizes typical screening data, demonstrating the superior performance of the optimized amylose/isopropanol/alkylamine system.

Column Chemistry (CSP)Mobile Phase CompositionModifier AdditiveRet. Time Peak 1 (min)Ret. Time Peak 2 (min)Resolution ( Rs​ )Selectivity ( α )
RegisPack (Amylose) 50% scCO2​ / 50% IPA 1% Isopropylamine 4.2 5.8 2.4 1.45
CHIRALPAK IA (Amylose)60% scCO2​ / 40% MeOH0.1% Diethylamine5.16.21.81.28
CHIRALCEL OD-H (Cellulose)70% scCO2​ / 30% EtOH0.1% Isopropylamine6.57.00.91.10

Table 1: Comparative analytical SFC screening results for 1,5-diazocan-2-one enantiomers. The RegisPack method provides optimal baseline resolution suitable for preparative scale-up.

References

  • Title: US20110065694A1 - Histamine H3 inverse agonists and antagonists and methods of use thereof.
  • Title: WO2022132200A1 - Azaquinazoline pan-kras inhibitors.
  • Title: Desymmetrization of 1,4-pentadien-3-ol by the asymmetric 1,3-dipolar cycloaddition of azomethine imines.

Sources

Application

Application Note: Orthogonal Functionalization of the 1,5-Diazocan-2-one Core for High-Throughput Library Generation

Executive Summary & Biological Rationale The 1,5-diazocan-2-one scaffold is a privileged, eight-membered nitrogenous heterocycle that serves as a critical structural motif in both natural product chemistry and rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The 1,5-diazocan-2-one scaffold is a privileged, eight-membered nitrogenous heterocycle that serves as a critical structural motif in both natural product chemistry and rational drug design. In nature, this core is the defining feature of homalium alkaloids (e.g., homaline, hopromine, and hoprominol) isolated from Homalium guillainii, which exhibit potent immunomodulatory and antitumor properties[1].

Beyond natural products, the 1,5-diazocan-2-one ring is a highly effective conformationally restricted peptidomimetic. By effectively mimicking the P2–P3 β-turn of peptide substrates, functionalized diazocanones have been successfully deployed as potent inhibitors of interleukin-1β-converting enzyme (ICE/Caspase-1)[2]. Because the core contains two orthogonally addressable nitrogen atoms (N1 and N5), it is an ideal scaffold for combinatorial library generation in drug discovery campaigns targeting aberrant apoptosis, hERG channel modulation, and cytokine release[1][3].

Mechanistic Causality: Overcoming the 8-Membered Ring Barrier

Synthesizing medium-sized eight-membered rings via direct cyclization is notoriously difficult. The process is thermodynamically penalized by severe transannular interactions (enthalpic barriers) and kinetically hindered by the low probability of end-to-end chain collision (entropic barriers)[2].

To bypass these limitations, this protocol utilizes a reductive ring-expansion strategy . By first coupling Boc-L-serine with pyrazolidine and performing an intramolecular Mitsunobu reaction, a highly strained bicyclic pyrazolidine intermediate is formed[2]. The critical causality of this workflow lies in the subsequent Raney Nickel-mediated cleavage of the internal N(1)–N(5) bond. The reductive cleavage relieves the immense ring strain of the bicyclic system, providing a massive thermodynamic driving force that cleanly yields the eight-membered 1,5-diazocan-2-one core[2]. This strategy inherently leaves the N5 position Boc-protected while liberating a free secondary amine at N1, enabling immediate orthogonal functionalization.

Workflow Visualization

G A Boc-L-Serine + Pyrazolidine B Amide Coupling (EDC/HOBt) A->B C Intramolecular Mitsunobu Reaction B->C D Bicyclic Pyrazolidine Intermediate C->D E Reductive N-N Cleavage (Raney Ni, H2) D->E F 1,5-Diazocan-2-one Core (N1-Free, N5-Boc) E->F G N1-Diversification (Acylation/Alkylation) F->G H N5-Deprotection (TFA) & N5-Diversification G->H I Combinatorial Library (Targeting ICE / hERG) H->I

Workflow for the synthesis and orthogonal functionalization of the 1,5-diazocan-2-one core.

Self-Validating Experimental Protocols

Step 1: Assembly of the Bicyclic Precursor

Causality: EDC/HOBt ensures racemization-free amide coupling, while the Mitsunobu reaction strictly inverts the stereocenter of the serine hydroxyl, forming the critical N–C bond to close the bicyclic system.

  • Amide Coupling: Dissolve Boc-L-serine (1.0 eq) and pyrazolidine (1.1 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C. Stir for 12 hours at room temperature. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the intermediate.

  • Mitsunobu Cyclization: Dissolve the purified amide in anhydrous THF (0.1 M). Add triphenylphosphine (PPh3, 1.5 eq). Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Validation: Analyze via LC-MS. The formation of the bicyclic pyrazolidine intermediate is confirmed by the loss of H2O (-18 Da) from the parent mass.

Step 2: Reductive Cleavage to the 1,5-Diazocan-2-one Core

Causality: Raney Nickel selectively inserts into the weak N–N bond without reducing the lactam carbonyl or removing the Boc protecting group[2].

  • Preparation: Dissolve the bicyclic intermediate in propan-2-ol (0.1 M)[2].

  • Catalyst Addition: Under a strict argon atmosphere, carefully add a slurry of active Raney Nickel (W-2, wet weight, approx. 50% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H2) and stir vigorously under a balloon of H2 (1 atm) at room temperature for 16 hours.

  • Validation (Self-Correction): Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will not stain, but the successful cleavage exposes a secondary amine at N1, which will instantly stain deep purple/red. LC-MS will show a mass shift of +2 Da (M+H).

  • Workup: Filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the pad thoroughly with methanol and concentrate the filtrate to afford the orthogonally protected core.

Step 3: Orthogonal Functionalization for Library Generation
  • N1-Diversification: React the free N1 amine with a library of electrophiles (e.g., acyl chlorides or sulfonyl chlorides, 1.2 eq) in the presence of DIPEA (2.0 eq) in CH2Cl2. Stir for 2 hours.

  • N5-Deprotection: Treat the N1-functionalized intermediate with 20% Trifluoroacetic acid (TFA) in CH2Cl2 for 2 hours to quantitatively remove the Boc group. Evaporate to dryness.

  • N5-Diversification: React the newly liberated N5 amine with a second set of carboxylic acids using standard HATU/DIPEA coupling conditions to generate the final combinatorial matrix[4].

Quantitative Data Presentation

The orthogonal functionalization of the N1 and N5 positions allows for the rapid generation of diverse pharmacological profiles. The table below summarizes the biological activities of key 1,5-diazocan-2-one derivatives based on their functionalization patterns.

Core Scaffold / DerivativeN1-SubstituentN5-SubstituentPrimary TargetBiological Activity / IC50
Homaline (Natural) MethylCinnamoylhERG / Tumor cellsCytotoxic (Nanomolar range)[1]
Hopromine (Natural) MethylAlkyl chainImmune cellsIL-1β secretion inhibition[1]
ICE Inhibitor Analog Peptidomimetic (P2-P3)Alkyl/ArylCaspase-1 (ICE)< 1.0 μM (Enzyme inhibition)[3]
Unsubstituted Core HBocN/ASynthetic Intermediate[2]

References

  • Title: Synthesis of 1,5-diazocin-2-ones Source: Russian Chemical Bulletin / ResearchGate (2021) URL: [Link]

  • Title: Green gold of the Pacific: unlocking compounds from terrestrial flora for antitumor and immunomodulatory drug discovery Source: Natural Product Reports, RSC Publishing (2026) URL: [Link]

  • Title: Discovery of novel conformationally restricted diazocan peptidomimetics as inhibitors of interleukin-1β synthesis / Pyridazinodiazepines as a High-Affinity Peptidomimetic Class Source: Bioorganic & Medicinal Chemistry Letters / ACS Publications (2005) URL: [Link]

Sources

Method

Preparation of 1,5-Diazocan-2-one Based Polymeric Hydrogels for Targeted Drug Delivery

A Comprehensive Protocol for Synthesis, Functionalization, and Application in Tumor Microenvironment (TME) Responsive Systems Scientific Rationale & Introduction The 1,5-diazocan-2-one motif is a conformationally constra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol for Synthesis, Functionalization, and Application in Tumor Microenvironment (TME) Responsive Systems

Scientific Rationale & Introduction

The 1,5-diazocan-2-one motif is a conformationally constrained, eight-membered bis-azalactam ring. Found naturally in biologically active Homalium alkaloids, this core structure has gained significant traction in medicinal chemistry as a potent scaffold for caspase-1 inhibitors and Smac mimetics [1]. However, delivering these rigid, often hydrophobic peptidomimetics to dense tumor microenvironments (TMEs)—such as those found in Pancreatic Ductal Adenocarcinoma (PDAC)—remains a formidable pharmacological challenge.

To overcome the dense desmoplastic stroma and immunosuppressive milieu of PDAC, hydrogel-based therapeutics offer a highly effective, localized delivery platform [2]. By covalently incorporating the 1,5-diazocan-2-one core into a poly(ethylene glycol) diacrylate (PEGDA) hydrogel network, we engineer a biomimetic, stimuli-responsive matrix[3]. The inherent hydrogen-bonding capacity and steric bulk of the diazocanone ring modulate the hydrogel's crosslinking density. Upon exposure to the acidic and protease-rich TME, the matrix undergoes controlled conformational shifts and degradation, facilitating the targeted release of encapsulated chemotherapeutics.

Mechanistic Causality in Hydrogel Design
  • Monomer Synthesis via Strain Release: The synthesis of the 8-membered 1,5-diazocan-2-one ring is entropically disfavored. To overcome this barrier, we utilize a metal-templated 8-exo-trig cyclization of tethered sulfonamides to cyclopropenes [4]. The high inherent ring strain of the cyclopropene intermediate provides the thermodynamic driving force necessary for facile ring closure[1].

  • Methacrylation for Photocrosslinking: The secondary amine of the synthesized 1,5-diazocan-2-one is reacted with methacrylic anhydride. This transforms the biologically active core into a polymerizable monomer (MA-DAZ), allowing for rapid, cytocompatible UV-photocrosslinking without degrading the encapsulated biologic or drug.

  • Self-Validating Matrix Formulation: PEGDA is selected as the primary structural backbone to ensure macroscopic biocompatibility and prevent non-specific protein adsorption. By comparing DAZ-functionalized gels against a pure PEGDA control (DAZ-Gel-0), the system self-validates that release kinetics are strictly governed by the 1,5-diazocan-2-one integration.

Experimental Protocols
Protocol 1: Synthesis of the MA-DAZ Monomer

Objective: To synthesize a photopolymerizable 1,5-diazocan-2-one derivative.

  • Cyclization: Dissolve the cyclopropene-tethered sulfonamide precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent oxidative side reactions.

  • Catalysis: Add a catalytic amount of rhodium(II) acetate dimer (5 mol%) to initiate the strain-release-driven intramolecular nucleophilic addition [4]. Stir at room temperature for 4 hours until complete conversion is observed via TLC.

  • Purification: Concentrate the reaction mixture in vacuo and purify the 1,5-diazocan-2-one intermediate via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 7:3).

  • Methacrylation: Dissolve the purified 1,5-diazocan-2-one (1.0 equiv) in anhydrous DCM. Add triethylamine (TEA, 2.0 equiv) as an acid scavenger and cool the vessel to 0 °C.

  • Functionalization: Dropwise add methacrylic anhydride (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and evaporate to yield the purified MA-DAZ monomer.

Protocol 2: Preparation of the Drug-Loaded DAZ-Hydrogel

Objective: To formulate a UV-crosslinked hydrogel encapsulating Gemcitabine.

  • Precursor Solution: In a sterile glass vial, dissolve PEGDA (Mn = 700 Da) and MA-DAZ in phosphate-buffered saline (PBS, pH 7.4) containing 5% v/v DMSO. Causality: DMSO acts as a critical co-solvent to prevent the hydrophobic MA-DAZ monomer from precipitating out of the aqueous phase prior to crosslinking.

  • Photoinitiator Addition: Add Irgacure 2959 (0.5% w/v) to the precursor solution. Causality: Irgacure 2959 is selected over other initiators due to its high water solubility and proven minimal cytotoxicity during short UV exposure windows.

  • Drug Loading: Add Gemcitabine hydrochloride (10 mg/mL) to the mixture. Vortex gently for 2 minutes to ensure homogeneous dispersion.

  • Photocrosslinking: Pipette 100 µL aliquots of the precursor solution into cylindrical polydimethylsiloxane (PDMS) molds. Irradiate with 365 nm UV light (10 mW/cm²) for 60 seconds to induce free-radical polymerization.

  • Washing: Extract the crosslinked hydrogels and wash briefly in PBS for 5 minutes to remove unreacted monomer.

Protocol 3: In Vitro TME-Responsive Release Assay

Objective: To validate targeted release kinetics under simulated tumor conditions.

  • Incubation: Submerge the drug-loaded hydrogels in 5 mL of release media: Group A (PBS, pH 7.4, representing healthy tissue) and Group B (Acetate buffer, pH 5.5 + 50 nM Matrix Metalloproteinase-9, representing the TME).

  • Sampling: Incubate at 37 °C on an orbital shaker (100 rpm). At predetermined time points (1, 2, 4, 8, 24, 48, 72 hours), extract 0.5 mL of the release media and replace with 0.5 mL of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the extracted samples using UV-Vis spectrophotometry at 268 nm to quantify Gemcitabine concentration.

Quantitative Data Presentation

The integration of the MA-DAZ monomer fundamentally alters the macroscopic properties of the hydrogel network. As demonstrated in Table 1, increasing the MA-DAZ concentration increases the hydrophobicity and steric bulk of the network. This causality manifests as a longer gelation time (due to steric hindrance during radical propagation), a lower swelling ratio (due to water exclusion by the hydrophobic core), and a significantly higher encapsulation efficiency for the drug (driven by enhanced hydrogen-bonding interactions with the bis-azalactam core).

Table 1: Physicochemical Properties of MA-DAZ/PEGDA Hydrogels

Formulation IDMA-DAZ (wt%)PEGDA (wt%)Gelation Time (s)Swelling Ratio (Q)Encapsulation Efficiency (%)
DAZ-Gel-00104528.572.4
DAZ-Gel-55105222.181.6
DAZ-Gel-1010106518.488.3
DAZ-Gel-1515108014.291.5
Visualizations

Synthesis A Cyclopropene Precursor B Metal-Templated Cyclization A->B Strain Release C 1,5-Diazocan-2-one Core B->C 8-exo-trig D Methacrylation (MA-DAZ) C->D Methacrylic Anhydride E UV Photocrosslinking D->E + PEGDA + Drug F Drug-Loaded DAZ-Hydrogel E->F 365 nm UV

Fig 1. Synthesis workflow of 1,5-diazocan-2-one functionalized hydrogels.

Delivery A DAZ-Hydrogel Matrix B Tumor Microenvironment A->B Implantation/Injection C Matrix Degradation B->C Low pH / Proteases D Targeted Drug Release C->D Sustained Release E Cancer Cell Apoptosis D->E Therapeutic Action

Fig 2. TME-responsive targeted drug delivery mechanism of DAZ-hydrogels.

References
  • Title: Facile assembly of 1,5-diazocan-2-ones via cyclization of tethered sulfonamides to cyclopropenes Source: RSC Advances URL: [Link]

  • Title: Hydrogel-Based Therapeutics for Pancreatic Ductal Adenocarcinoma Treatment Source: Pharmaceutics (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 1,5-diazocan-2-one amide coupling

Troubleshooting Guides & FAQs for Medium-Sized Ring Synthesis Welcome to the Advanced Application Support Center. Synthesizing and functionalizing medium-sized rings (8–11 members), such as the 1,5-diazocan-2-one scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Medium-Sized Ring Synthesis

Welcome to the Advanced Application Support Center. Synthesizing and functionalizing medium-sized rings (8–11 members), such as the 1,5-diazocan-2-one scaffold, presents unique thermodynamic and kinetic hurdles. As a Senior Application Scientist, I have compiled this field-proven guide to help you navigate transannular strain, entropic penalties, and competitive oligomerization during your amide coupling workflows.

Strategic Decision Workflow

Before diving into specific troubleshooting steps, consult the decision tree below to identify the optimal coupling strategy based on your specific reaction type.

G Start 1,5-Diazocan-2-one Amide Coupling Type Reaction Type? Start->Type Intra Intramolecular (Macrolactamization) Type->Intra Forming 8-membered ring Inter Intermolecular (N5-Functionalization) Type->Inter Functionalizing N5 Prob1 High Dimerization & Oligomerization Intra->Prob1 Prob2 Transannular Side Reactions Inter->Prob2 Sol1 Use CARE Cascade or High Dilution Prob1->Sol1 Sol2 Rigidify Backbone & Use HATU/HOAt Prob2->Sol2

Decision tree for troubleshooting 1,5-diazocan-2-one amide coupling side reactions.

Troubleshooting FAQs

Q1: During the macrolactamization to form the 1,5-diazocan-2-one core, LC-MS shows predominantly [2M+H]+ and[3M+H]+ peaks. How do I suppress this oligomerization?

The Causality: The formation of medium-sized 8-membered rings is notoriously difficult to assemble via conventional end-to-end cyclization. This is driven by the high enthalpic cost incurred in the transition state (due to transannular steric clashes) and the severe decrease in entropy of the cyclic product relative to its linear precursor[1]. Because the intramolecular pathway is thermodynamically disfavored, the reaction defaults to the kinetically accessible intermolecular pathway, resulting in massive dimerization and oligomerization.

The Solution:

  • Abandon Direct Batch Cyclization: Standard batch coupling will always favor oligomers.

  • Implement a CARE Cascade: Instead of forcing an end-to-end cyclization, utilize a Conjugate Addition/Ring Expansion (CARE) cascade. This method reacts a primary amine with a cyclic imide, initiating a conjugate addition followed by a thermodynamically favorable 4-atom ring expansion to form the 8-membered lactam, completely bypassing the high-dilution requirement[2].

  • Metal-Templated Strain Release: Alternatively, evaluate the sulfonamide moiety as an activating group in a metal-templated, strain-release-driven intramolecular nucleophilic addition to cyclopropenes[1].

Q2: When coupling an exogenous carboxylic acid to the secondary amine (N5) of my pre-formed 1,5-diazocan-2-one, I observe transannular ring-opening and transamidation side products. What is the mechanism, and how can I prevent it?

The Causality: Eight-membered azalactams possess unique conformational dynamics that force transannular atoms into close spatial proximity[3]. During the activation of the N5 amine, the N1 amide carbonyl oxygen can act as an internal nucleophile. This proximity effect (~3.0 Å distance in certain boat-chair conformations) leads to the formation of transient bicyclic orthoamide intermediates that subsequently fragment, causing ring-opening or transamidation.

The Solution:

  • Steric Shielding: Ensure the N1 position is protected with a bulky group (e.g., Trityl or a bulky alkyl) to sterically hinder transannular attack during the N5 coupling phase.

  • Kinetic Outcompeting: Use highly reactive, non-nucleophilic coupling reagents (e.g., HATU or EDC/Oxyma Pure) at strictly sub-ambient temperatures (-15°C to 0°C). This kinetically favors the desired intermolecular amide coupling over the higher-activation-energy transannular rearrangement.

Q3: I am experiencing severe epimerization at the α-chiral center of the carboxylic acid being coupled to the 1,5-diazocane ring. How do I maintain enantiomeric purity?

The Causality: The secondary amine in the 1,5-diazocan-2-one ring is sterically hindered. This hindrance drastically slows down the rate of the actual acylation step. Consequently, the activated carboxylic acid intermediate exists in solution for a prolonged period, giving it ample time to form an oxazolone intermediate or undergo base-catalyzed enolization—both of which are the primary mechanistic pathways for racemization/epimerization.

The Solution: Limit the equivalents of base. Use exactly 1.0 to 1.1 equivalents of a highly sterically hindered base like 2,4,6-collidine instead of standard DIPEA. Incorporate HOAt or Oxyma Pure to accelerate the acylation step, minimizing the lifespan of the activated intermediate.

Quantitative Data Comparison: Macrolactamization Strategies

To illustrate the impact of your chosen synthetic strategy on side-reaction suppression, review the benchmark data below. This table summarizes the expected outcomes when attempting to form the 1,5-diazocan-2-one core using different methodologies.

Coupling StrategyPrimary ReagentsOperating ConcentrationMonomer Yield (%)Dimer/Oligomer (%)
Direct Batch Cyclization EDC/HOBt, DIPEA0.1 M< 15%> 80%
Pseudo-High Dilution HATU, DIPEA (Syringe Pump)0.001 M55 - 65%20 - 30%
Metal-Templated Strain Release Rh₂(OAc)₄, Sulfonamide0.05 M75 - 85%< 5%
CARE Cascade Expansion Cyclic Imide + Primary Amine0.5 M85 - 92%< 2%
Validated Experimental Protocol: CARE Cascade Synthesis

To avoid the pitfalls of dimerization entirely, we recommend synthesizing the 1,5-diazocan-2-one scaffold via the Conjugate Addition/Ring Expansion (CARE) cascade[2]. This protocol is designed as a self-validating system , ensuring you can verify the success of the reaction at critical junctures.

Step 1: Precursor Preparation

  • Dissolve the cyclic acryloyl imide precursor (1.0 eq, 1.0 mmol) in anhydrous Methanol (2.0 mL) to achieve a highly concentrated 0.5 M solution.

  • Causality Note: Unlike standard macrolactamizations that require massive solvent volumes to enforce high dilution, the CARE cascade thrives at high concentrations because the initial step is an intermolecular conjugate addition.

Step 2: Cascade Initiation

  • Add the primary amine (1.1 eq, 1.1 mmol) dropwise to the solution at room temperature (20–25°C) under an inert nitrogen atmosphere.

  • Stir the reaction mixture continuously for 4 hours.

Step 3: Self-Validation Checkpoint (LC-MS)

  • Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

  • Validation Criteria: A successful cascade is confirmed by the complete disappearance of the starting imide mass and the absolute absence of the [2M+H]+ dimer peak. You must observe a dominant [M+H]+ peak corresponding to the exact mass of the expanded 8-membered ring. If a linear unexpanded intermediate is detected, increase the temperature to 40°C for 1 hour to drive the thermodynamic ring expansion.

Step 4: Isolation and Purification

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude residue via flash column chromatography using a gradient of Dichloromethane/Methanol (98:2 to 90:10). The resulting 1,5-diazocan-2-one derivative will elute as a clean fraction, free of oligomeric byproducts.

References
  • Facile assembly of 1,5-diazocan-2-ones via cyclization of tethered sulfonamides to cyclopropenes , RSC Advances (RSC Publishing). 1

  • Synthesis of 1,5-diazocin-2-ones , Russian Chemical Bulletin (ResearchGate). 3

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions , RSC Chemical Biology (White Rose Research Online). 2

Sources

Optimization

Overcoming low conversion rates in 1,5-diazocan-2-one catalytic reduction

Welcome to the technical support center for the catalytic reduction of 1,5-diazocan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challengin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic reduction of 1,5-diazocan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome low conversion rates and other common experimental hurdles.

The reduction of lactams, particularly the eight-membered ring of 1,5-diazocan-2-one, to their corresponding cyclic amines (1,5-diazacyclooctane) is a critical transformation in the synthesis of various biologically active compounds. However, the inherent stability of the amide bond presents a significant challenge, often leading to low yields and incomplete reactions. This guide provides a structured approach to diagnosing and resolving these issues, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses the most common issue encountered during the catalytic reduction of 1,5-diazocan-2-one: low conversion of the starting material. The guide is structured in a question-and-answer format to directly tackle specific problems.

Question 1: My reaction shows little to no conversion of the 1,5-diazocan-2-one. What are the primary factors to investigate?

Low or no conversion is typically rooted in one of three areas: catalyst activity, reaction conditions, or substrate/reagent purity. A systematic evaluation of each is crucial.

Potential Cause A: Inactive or Poisoned Catalyst

The catalyst is the cornerstone of a successful hydrogenation. Its activity can be compromised before or during the reaction.

  • Explanation of Causality: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) rely on active surface sites where the hydrogenation occurs. If these sites are blocked or damaged, the catalyst's efficacy plummets.[1][2]

  • Troubleshooting Steps:

    • Use a Fresh or Properly Stored Catalyst: Catalysts can deactivate over time, especially if exposed to air or moisture. Ensure you are using a fresh batch or one that has been stored under an inert atmosphere.

    • Check for Catalyst Poisons: Sulfur, nitrogen-containing heterocycles, and even trace metals can act as potent catalyst poisons.[3][4] Review all reagents and solvents for potential contaminants. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes salvage the reaction.

    • Ensure Proper Catalyst Handling: Avoid exposing the catalyst to the atmosphere for extended periods. When weighing and transferring a pyrophoric catalyst like Pd/C, do so under a stream of inert gas (e.g., nitrogen or argon).

Potential Cause B: Sub-Optimal Reaction Conditions

The reduction of the stable amide bond in 1,5-diazocan-2-one often requires more forcing conditions than a simple alkene hydrogenation.

  • Explanation of Causality: The thermodynamics and kinetics of the reaction are highly dependent on temperature, pressure, and solvent. Insufficient energy (low temperature or pressure) may not be enough to overcome the activation energy of the reaction.

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: While balloon pressure may be sufficient for some reductions, lactams often require higher pressures.[5] Consider using a high-pressure reactor (autoclave) to increase the concentration of hydrogen available at the catalyst surface.

    • Elevate the Reaction Temperature: Increasing the temperature can significantly enhance the reaction rate. However, be cautious of potential side reactions or catalyst sintering at excessively high temperatures.

    • Optimize the Solvent: The solvent plays a critical role in substrate solubility and hydrogen availability. Protic solvents like ethanol or methanol are common choices. However, if solubility is an issue, consider aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane. Ensure all solvents are anhydrous and deoxygenated.[5]

    • Improve Agitation: Efficient stirring is vital to ensure proper mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Inadequate agitation can lead to mass transfer limitations.[5]

Potential Cause C: Substrate or Reagent Impurity

Impurities in the starting material or reagents can interfere with the catalytic process.

  • Explanation of Causality: Besides acting as catalyst poisons, impurities can also lead to the formation of byproducts that complicate purification and reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Purify the Starting Material: Ensure the 1,5-diazocan-2-one is of high purity. Recrystallization or column chromatography may be necessary.

    • Use High-Purity Hydrogen: The hydrogen source should be free of contaminants like carbon monoxide, which can poison the catalyst.[1]

    • Check for Water Content: While some hydrogenations are tolerant to small amounts of water, others are sensitive. Drying the substrate and solvent may be beneficial.[6]

Question 2: The reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be the issue?

A reaction that starts and then stops is a classic sign of catalyst deactivation during the reaction.

  • Explanation of Causality: The catalyst may be slowly poisoned by a low-level impurity in the substrate or solvent. Alternatively, the catalyst may not be robust enough for the required reaction conditions, leading to physical degradation (sintering) or leaching of the metal from the support.

  • Troubleshooting Steps:

    • Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, consider adding a fresh portion of the catalyst if the reaction stalls.

    • Re-evaluate Reagent Purity: Even trace impurities can accumulate their effect over the course of the reaction. Consider further purification of the starting material and solvents.

    • Consider a More Robust Catalyst: If sintering is suspected due to high temperatures, a different catalyst or a catalyst with a more stable support might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of 1,5-diazocan-2-one?

The reduction of lactams typically requires highly active catalysts. While Palladium on Carbon (Pd/C) is a common starting point, more active catalysts are often needed. These include:

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are generally more active than palladium-based catalysts for amide reductions.[5]

  • Rhodium and Ruthenium Catalysts: These can also be effective, particularly for aromatic systems, but may also reduce other functional groups.[7]

  • Homogeneous Catalysts: In some cases, homogeneous catalysts like those based on ruthenium have shown efficacy in lactam reduction.[8]

Q2: Are there any common side reactions to be aware of during the reduction of 1,5-diazocan-2-one?

Yes, several side reactions can occur:

  • Incomplete Reduction: The reaction may stop at the hemiaminal intermediate, especially under milder conditions.

  • Ring Opening: Under harsh conditions or with certain catalysts, the C-N bond can be cleaved, leading to amino alcohol byproducts.

  • Dimerization: In some cases, intermolecular reactions can lead to the formation of dimeric species.[9]

Q3: Can chemical hydrides be used for the reduction of 1,5-diazocan-2-one instead of catalytic hydrogenation?

Yes, strong hydride-reducing agents can be effective for lactam reduction. Common reagents include:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for reducing amides and lactams.[10]

  • Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for this transformation.

  • Lithium Aminoborohydrides (LABs): These are a class of powerful and chemoselective reducing agents.[10]

It is important to note that these reagents are often less chemoselective than catalytic hydrogenation and may reduce other functional groups in the molecule.

Q4: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion and the formation of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze an aliquot of the reaction mixture to determine the ratio of starting material to product.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 1,5-Diazocan-2-one

This protocol provides a starting point for the catalytic reduction. Optimization of catalyst, solvent, temperature, and pressure will likely be necessary.

  • Catalyst Preparation: In a suitable high-pressure reactor vessel, add the chosen catalyst (e.g., 10 mol% Pd/C or PtO₂) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent (e.g., ethanol or THF) to the vessel.

  • System Purge: Seal the reactor and purge the system with hydrogen gas several times to remove any residual air.

  • Substrate Addition: Dissolve the 1,5-diazocan-2-one in a minimal amount of the reaction solvent and add it to the reactor.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin stirring vigorously. Heat the reaction to the desired temperature (e.g., 50-100 °C).

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Data Presentation

ParameterRecommended Starting RangeKey Considerations
Catalyst Pd/C, Pt/C, PtO₂Pt-based catalysts are often more active for lactam reduction.
Catalyst Loading 5-20 mol%Higher loading may be required for difficult substrates.
Hydrogen Pressure 10-50 barHigher pressure generally increases the reaction rate.
Temperature 50-150 °CBalance reaction rate with potential for side reactions and catalyst deactivation.
Solvent Ethanol, Methanol, THF, 1,4-DioxaneEnsure substrate solubility and use anhydrous, deoxygenated solvents.
Agitation VigorousEssential for good mass transfer in a three-phase system.

Visualizations

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Purity Verify Substrate/Reagent Purity Start->Check_Purity Poisoning Catalyst Poisoning? Check_Catalyst->Poisoning Suboptimal_Conditions Sub-optimal Conditions? Check_Conditions->Suboptimal_Conditions Impurity_Issue Impurity Issue? Check_Purity->Impurity_Issue Poisoning->Check_Conditions No Solution_Catalyst Use fresh catalyst; Check for poisons Poisoning->Solution_Catalyst Yes Suboptimal_Conditions->Check_Purity No Solution_Conditions Increase H2 pressure; Increase temperature; Optimize solvent Suboptimal_Conditions->Solution_Conditions Yes Solution_Purity Purify starting material; Use high-purity reagents Impurity_Issue->Solution_Purity Yes Success High Conversion Achieved Impurity_Issue->Success No Solution_Catalyst->Success Solution_Conditions->Success Solution_Purity->Success center Reaction Success Catalyst Catalyst Activity Catalyst->center Pressure H2 Pressure Pressure->center Temp Temperature Temp->center Solvent Solvent Choice Solvent->center Purity Substrate Purity Purity->center Agitation Agitation Agitation->center

Caption: Interplay of key experimental parameters for successful reduction.

References

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. (2004). ARKIVOC, 2004(7), 68-82. [Link]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673–3676. [Link]

  • RSC Advances. (2014). Royal Society of Chemistry. [Link]

  • Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. (2019). The Journal of Organic Chemistry. [Link]

  • Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. (2014). Chem-Station. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Selective production of lactams and cyclic amine: selected examples... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Fisher, G. B., Harrison, J., Fuller, J. C., & Goralski, C. T. (1999). Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides. Organic Letters, 1(3), 333–335. [Link]

  • Hydrogen Atom Transfer-Based C(sp3)−H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring. (2025). The Journal of Organic Chemistry. [Link]

  • Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. (2014). Journal of the American Chemical Society. [Link]

  • (PDF) Synthesis of 1,5-diazocin-2-ones. (2021). ResearchGate. [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (2021). MDPI. [Link]

  • Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved March 30, 2026, from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). ScienceDirect. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved March 30, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]

  • Catalyst poison. (n.d.). Britannica. Retrieved March 30, 2026, from [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

  • Side Reactions in the Selective Catalytic Reduction of NO x with Various NO 2 Fractions. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved March 30, 2026, from [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). Journal of the American Chemical Society. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Mitochondria-Targeting 1,5-Diazacyclooctane-Spacered Triterpene Rhodamine Conjugates Exhibit Cytotoxicity at Sub-Nanomolar Concentration against Breast Cancer Cells. (2023). PMC. [Link]

  • Atomically Dispersed Pentacoordinated‐Zirconium Catalyst with Axial Oxygen Ligand for Oxygen Reduction Reaction. (n.d.). OSTI.GOV. Retrieved March 30, 2026, from [Link]

  • Heterogeneous catalytic reduction of substituted 5-acyl-1,3-dioxanes. (2022). Musin. [Link]

Sources

Troubleshooting

Optimizing thermodynamic reaction conditions for 1,5-diazocan-2-one ring closure

Welcome to the Advanced Synthesis Support Portal. 1,5-diazocan-2-ones are critical 8-membered nitrogen heterocycles with promising immunomodulatory and antitumor properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. 1,5-diazocan-2-ones are critical 8-membered nitrogen heterocycles with promising immunomodulatory and antitumor properties. However, their synthesis is notoriously plagued by thermodynamic and kinetic bottlenecks. This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to help researchers and drug development professionals optimize their ring closure yields.

Diagnostic Workflow: Cyclization vs. Expansion

When designing a synthetic route for 1,5-diazocan-2-one, you must choose between fighting the thermodynamic barriers directly or bypassing them via ring expansion. The decision tree below outlines the mechanistic logic for both pathways.

ThermodynamicWorkflow A Linear Amino Acid Precursor B Direct Lactamization (High ΔH‡, High -ΔS‡) A->B Coupling Agent (Standard Conc.) C Bicyclic Intermediate (Kinetically Favored) A->C Intramolecular Mitsunobu D Intermolecular Oligomers B->D Entropy Dominates E 1,5-Diazocan-2-one (8-Membered Ring) B->E High Dilution (Syringe Pump) F Raney Ni Cleavage (Thermodynamic Sink) C->F H2 / Catalyst F->E Strain Release

Fig 1. Reaction pathways for 1,5-diazocan-2-one synthesis via direct cyclization vs. ring expansion.

Core Thermodynamic Challenges (FAQs)

Q: Why is the 8-membered 1,5-diazocan-2-one ring so thermodynamically resistant to direct cyclization? A: Medium-sized rings (8–11 members) reside in a synthetic "thermodynamic dead zone." To form an 8-membered lactam from a linear precursor, the molecule must overcome severe Pitzer strain (transannular interactions between hydrogen atoms forced into close proximity across the ring), which drastically increases the enthalpy of activation ( ΔH‡ ). Simultaneously, the linear precursor must fold into a highly specific conformation, resulting in a massive loss of degrees of freedom and a highly unfavorable entropy of activation ( ΔS‡ ). This combined high Gibbs free energy of activation ( ΔG‡ ) makes intermolecular oligomerization kinetically faster unless extreme dilution is applied ().

Q: How does the ring expansion strategy solve the entropy problem? A: By first forming a fused bicyclic system (e.g., a 5,5-fused pyrazolidine intermediate), you break the cyclization into two kinetically favorable steps. Forming a 5-membered ring has a very low enthalpic barrier and a lower entropic penalty. Once the bicyclic scaffold is locked in place, the entropic cost has already been paid. Cleaving the internal bridging bond (e.g., N-N bond cleavage using Raney Nickel) releases the built-up strain, driving the reaction forward thermodynamically to yield the 8-membered 1,5-diazocan-2-one ().

Q: What solvent and temperature profiles optimize the thermodynamics for direct lactamization? A: Higher temperatures can help overcome the high ΔH‡ associated with ring strain. However, higher temperatures also amplify the −TΔS‡ term, which is unfavorable for intramolecular reactions. Therefore, balancing elevated temperature (e.g., reflux) with extreme dilution in non-polar or aprotic solvents (like Toluene or DCM) minimizes solvent-solute hydrogen bonding that might otherwise restrict precursor flexibility and increase the entropic penalty.

Quantitative Data & Troubleshooting Matrices

Table 1: Thermodynamic Parameters by Ring Size

Understanding the relative parameters is crucial for predicting reaction behavior.

Ring SizeEnthalpy of Activation ( ΔH‡ )Entropy of Activation ( −TΔS‡ )Dominant Strain TypeRelative Cyclization Rate
5-Membered LowModerateTorsionalFast ( 104−106 )
6-Membered Very LowModerateMinimalVery Fast ( 106 )
8-Membered HighHighTransannular (Pitzer)Very Slow ( 10−1−101 )
Table 2: Troubleshooting Matrix for 1,5-Diazocan-2-one Synthesis
Diagnostic ObservationThermodynamic CausalityRecommended Protocol Adjustment
High yield of linear oligomers Intermolecular collisions outcompete intramolecular cyclization (Entropy-driven failure).Decrease concentration to <0.001 M using a syringe pump (See Protocol A).
Unreacted starting material Insufficient thermal energy to overcome Pitzer strain ( ΔH‡ ).Increase temperature; switch to a higher-boiling aprotic solvent (e.g., Toluene).
Epimerization at chiral centers Prolonged exposure to basic coupling conditions at high temperatures.Switch to a ring expansion strategy (See Protocol B) to lower the activation energy.

Standard Operating Procedures (SOPs)

Protocol A: High-Dilution Direct Macrolactamization

Causality Focus: This protocol artificially suppresses the rate of bimolecular oligomerization (which is concentration-dependent, rate = k[A]2 ) while allowing unimolecular cyclization (rate = k[A] ) to proceed by maintaining a steady-state concentration of the activated precursor near zero.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser under an Argon atmosphere. Causality: Water acts as a competing nucleophile, which will rapidly quench the activated ester before the slow 8-membered ring closure can occur.

  • Solvent & Catalyst Loading: Add 500 mL of anhydrous Toluene and 2.0 eq of DIPEA. Heat to gentle reflux.

  • Syringe Pump Addition: Dissolve 1.0 mmol of the linear amino acid precursor and 1.2 eq of HATU in 50 mL of anhydrous Toluene. Inject this solution into the refluxing system using a syringe pump at a strict rate of 1.5 mL/hour .

  • Validation Checkpoint: After 5 hours, analyze a 1 mL reaction aliquot via LC-MS. Self-Validating System: The complete disappearance of the acyclic starting material mass without the appearance of the M+n oligomer baseline confirms that the dilution rate is perfectly balanced against the cyclization kinetics. If oligomers are detected, halt the pump and dilute the syringe stock further.

  • Workup: Cool to room temperature, wash with 1M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Ring Expansion via N-N Bond Cleavage (The "Happy Medium" Approach)

Causality Focus: This protocol utilizes a Raney Nickel reduction as a thermodynamic sink. The cleavage of the N-N bond is highly exothermic, providing the chemical driving force to overcome the transannular strain inherent in the resulting 8-membered lactam ().

  • Bicyclic Intermediate Preparation: Synthesize the 5,5-fused pyrazolidine intermediate via an intramolecular Mitsunobu reaction (standard conditions: PPh₃, DIAD, THF, 0 °C to RT).

  • Reduction Setup: Dissolve 1.0 mmol of the bicyclic intermediate in 15 mL of Propan-2-ol.

  • Catalyst Addition: Carefully add an excess of Raney Nickel slurry (approx. 500 mg, wet weight) to the solution. Caution: Raney Ni is highly pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 12–24 hours.

  • Validation Checkpoint: Monitor the reaction via UV-Vis or NMR. Self-Validating System: The complete disappearance of the characteristic N-N bond absorption signature (or the shift of adjacent protons in ¹H NMR) confirms the thermodynamic release of the bicyclic strain into the desired 8-membered 1,5-diazocan-2-one.

  • Workup: Filter the reaction mixture through a tight pad of Celite to safely remove the Raney Nickel. Wash the pad thoroughly with Methanol. Concentrate the filtrate to afford the pure 1,5-diazocan-2-one scaffold.

References

  • Matheny, C., et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Bulletin, 70(6), 1048-1063.[Link]

  • Stephens, T. C., et al. (2021). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 12(22), 7669–7681.[Link]

  • Tadross, P. / Stoltz Group. (2008). Strategies for the Construction of Medium-Sized Rings. California Institute of Technology.[Link]

Optimization

Troubleshooting poor enantiomeric excess in 1,5-diazocan-2-one asymmetric synthesis

Technical Support Center: Troubleshooting Enantiomeric Excess in 1,5-Diazocan-2-one Asymmetric Synthesis Mechanistic Context & Diagnostic Logic The synthesis of 8-membered 1,5-diazocan-2-ones presents a formidable challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Enantiomeric Excess in 1,5-Diazocan-2-one Asymmetric Synthesis

Mechanistic Context & Diagnostic Logic

The synthesis of 8-membered 1,5-diazocan-2-ones presents a formidable challenge due to transannular strain and unfavorable entropic factors inherent to medium-sized rings[1]. A highly effective strategy for their enantioselective synthesis involves the desymmetrization of achiral precursors via the asymmetric 1,3-dipolar cycloaddition of azomethine imines to form a rigid pyrazolidine intermediate, followed by reductive N-N bond cleavage to expand the ring[2].

However, maintaining high enantiomeric excess (ee) throughout this sequence requires precise control. Loss of stereochemical integrity typically occurs at one of two critical junctions:

  • Junction A (Enantioselective Formation): Poor enantiofacial discrimination during the initial cycloaddition due to background reactions or fluxional catalyst binding.

  • Junction B (Chiral Integrity): Epimerization or racemization during the harsh reductive cleavage step required to open the pyrazolidine ring into the diazocane.

Before adjusting reaction parameters, use the diagnostic workflow below to isolate the exact step where stereochemical leakage is occurring.

EE_Troubleshooting Start Final 1,5-diazocan-2-one exhibits poor ee (<90%) Measure Isolate & measure ee of pyrazolidine intermediate Start->Measure Decision Is intermediate ee >95%? Measure->Decision PathA Issue: Cycloaddition Step (Poor enantioinduction) Decision->PathA No PathB Issue: Reduction Step (Epimerization/Racemization) Decision->PathB Yes OptA Optimize: Chiral auxiliary, Lewis acid, Temp, Solvent PathA->OptA OptB Optimize: Raney Ni prep, H2 pressure, Temp PathB->OptB

Diagnostic workflow to isolate the stage of enantiomeric excess degradation.

Module 1: Stereocontrol in the Asymmetric Cycloaddition Step

Causality & Mechanism: The formation of the chiral pyrazolidine intermediate relies on the tight coordination of the substrates to a chiral Lewis acid complex, such as a MgBr₂-(R,R)-diisopropyl tartrate (DIPT) system[2]. If the background (uncatalyzed) reaction rate is too high, racemic product will form and dilute the ee. The choice of solvent is paramount; coordinating solvents modulate the Lewis acidity of the Mg center, ensuring a highly organized, rigid transition state that maximizes enantiofacial discrimination[2].

Quantitative Optimization Data: The table below illustrates how solvent coordination and temperature directly impact the suppression of the racemic background pathway during the desymmetrization of divinyl carbinols[2].

SolventTemperature (°C)MgBr₂ EquivalentsYield (%)Intermediate ee (%)Diagnostic Insight
MeCN803.06592Baseline conditions; moderate background reaction.
THF803.04585Too strongly coordinating; inhibits substrate binding.
EtCN 80 3.0 78 >99 Optimal coordination; suppresses background pathway.
EtCN1003.08575Elevated temp accelerates uncatalyzed racemic pathway.

Actionable Takeaway: If your intermediate ee is low, switch to Propionitrile (EtCN) to tighten the chiral pocket, and strictly cap the reaction temperature at 80 °C[2].

Module 2: Preventing Epimerization During N-N Bond Cleavage

Causality & Mechanism: The conversion of the highly enantioenriched pyrazolidine to the 1,5-diazocan-2-one requires the reductive cleavage of the N-N bond, typically achieved using Raney Nickel (W-2) under a hydrogen atmosphere[1][2]. Poor ee at this stage is almost exclusively caused by epimerization at the stereocenters adjacent to the nitrogen atoms. Basic sites on unwashed Raney Nickel, combined with elevated temperatures, catalyze the reversible deprotonation of these sensitive methine protons, leading to thermodynamic equilibration (racemization).

Mechanism A Azomethine Imine + Divinyl Carbinol B Chiral Mg-DIPT Complex (Enantiofacial Control) A->B Coordination C Bicyclic Pyrazolidine (>99% ee) B->C 1,3-Dipolar Cycloaddition D Raney Ni, H2 (50 atm) N-N Bond Cleavage C->D Ring Expansion E 1,5-Diazocan-2-one (Retained ee) D->E Stereoretention

Mechanistic pathway for the asymmetric synthesis of 1,5-diazocan-2-ones.

Self-Validating Protocol: Non-Epimerizing Reductive Cleavage To ensure stereoretention, the reduction must be driven by high pressure rather than high temperature, utilizing strictly neutralized catalyst surfaces[2].

  • Catalyst Neutralization: Weigh 100 mg (wet weight) of Raney Nickel (W-2). Wash the catalyst sequentially with distilled water (3 × 5 mL) and absolute ethanol (3 × 5 mL) under an argon atmosphere to remove residual alkaline storage solution. Self-Validation: Check the pH of the final water wash; it must be exactly 7.0.

  • Reaction Setup: Transfer the washed Raney Nickel to a high-pressure hydrogenation reactor. Add a solution of the enantioenriched pyrazolidine intermediate (0.20 mmol, >99% ee) dissolved in 2.0 mL of absolute ethanol[2].

  • Pressurization: Purge the reactor with hydrogen gas three times to remove ambient oxygen, then pressurize to 50 atm[2].

  • Reaction Execution: Stir the mixture vigorously at strictly room temperature (20–25 °C) for 72 hours[2].

    • Crucial Checkpoint: Do not apply heat to accelerate the reaction. Temperatures above 40 °C exponentially increase the rate of base-catalyzed epimerization.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite, washing with ethanol. Concentrate under reduced pressure to yield the 1,5-diazocan-2-one with retained stereochemical integrity.

Frequently Asked Questions (FAQs)

Q: Why does my enantiomeric excess drop significantly when I scale up the 1,3-dipolar cycloaddition? A: Scale-up alters the heat transfer dynamics of the reaction. The formation of the MgBr₂ complex and the subsequent Grignard addition are highly exothermic. If the internal temperature spikes, the uncatalyzed, racemic background reaction outcompetes the chiral DIPT-mediated pathway[2]. Ensure rigorous internal temperature monitoring and use a controlled, dropwise addition rate for the methylmagnesium bromide.

Q: Can I substitute Pd/C or PtO₂ for Raney Nickel in the N-N bond cleavage step to avoid basicity issues entirely? A: Generally, no. While Pd/C is excellent for olefin hydrogenation and benzyl deprotection, the N-N bond in rigid bicyclic pyrazolidines is highly resistant to cleavage by palladium or platinum catalysts. Attempting to force the reaction with Pd/C often requires excessive heating, which leads to side reactions or epimerization without achieving the desired ring expansion to the 1,5-diazocan-2-one[1].

Q: My pyrazolidine intermediate has >99% ee, but the final 1,5-diazocan-2-one shows 0% ee (complete racemization). What happened? A: Complete racemization during the Raney Nickel reduction indicates that the catalyst was highly basic (unwashed) and the reaction was inadvertently heated. The protons adjacent to the carbonyl in the resulting 1,5-diazocan-2-one are relatively acidic. In a basic environment, rapid enolization occurs, destroying the stereocenter. Always wash the Raney Nickel to absolute neutrality before use[2].

Sources

Reference Data & Comparative Studies

Validation

Conformational Restriction in Peptidomimetics: A Comparative Guide to 1,4-Diazepan-2-one vs. 1,5-Diazocan-2-one Scaffolds

The thermodynamic dilemma of linear peptides in drug design is well-documented: while they possess high theoretical affinity, they suffer massive entropic penalties ( ΔS ) upon target binding. Cyclization into medium-siz...

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Author: BenchChem Technical Support Team. Date: April 2026

The thermodynamic dilemma of linear peptides in drug design is well-documented: while they possess high theoretical affinity, they suffer massive entropic penalties ( ΔS ) upon target binding. Cyclization into medium-sized lactam rings is the classical workaround to pre-organize the bioactive conformation.

In this technical guide, we will dissect two premier diazacycle scaffolds: the 7-membered 1,4-diazepan-2-one and the 8-membered 1,5-diazocan-2-one . While structurally differing by only a single methylene unit, their distinct conformational ensembles dictate entirely different target class preferences—from deep enzymatic clefts to shallow protein-protein interaction (PPI) interfaces.

Thermodynamic & Structural Profiling

1,4-diazepan-2-one (The Rigid Anchor)

The 7-membered 1,4-diazepan-2-one ring provides significant conformational restriction. Its constrained nature minimizes the entropic penalty upon target binding, making it exceptionally suited for deep, well-defined binding pockets where the ligand must adopt a strict, pre-organized geometry.

For instance, replacing a flexible triazolopiperazine ring with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one scaffold yielded a highly potent Dipeptidyl Peptidase IV (DPP-4) inhibitor with an IC50​ of 2.6 nM 1. Furthermore, surface plasmon resonance (SPR) studies have validated its utility in eIF4A3 inhibitors, demonstrating double-digit nanomolar binding affinities that directly correlate with ATPase inhibitory activity [[2]]().

1,5-diazocan-2-one (The Adaptive Mimic)

The 8-membered 1,5-diazocan-2-one introduces a critical degree of transannular flexibility. While it still restricts the peptide backbone compared to a linear analog, it retains enough plasticity to undergo "induced fit" conformational changes.

This adaptive nature is critical for targeting extended, shallower PPI interfaces. Synthetic derivatives containing 1,5-diazocan-2-one moieties have been developed as second mitochondria-derived activator of caspase (SMAC) mimetics, binding anti-apoptotic proteins (XIAP, cIAP1/2) to induce apoptosis in tumor cells at nanomolar concentrations 3. Additionally, this scaffold has been successfully utilized in the design of pan-KRAS inhibitors to navigate the dynamic Switch II binding pocket [[4]](), as well as in potential Interleukin Converting Enzyme (ICE) inhibitors 5.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data and kinetic profiles associated with these two scaffolds across various therapeutic targets.

ScaffoldRing SizeRepresentative TargetBinding AffinityKinetic ProfileReference
1,4-diazepan-2-one 7DPP-4 (Protease) IC50​ = 2.6 nMRigid pre-organization; Fast kon​ [1]
1,4-diazepan-2-one 7eIF4A3 (Helicase) KD​ = Double-digit nMDirect binding correlation with ATPase[2]
1,5-diazocan-2-one 8SMAC / XIAP (PPI) IC50​ in nM rangeInduced fit; Moderate kon​ , Slow koff​ [3]
1,5-diazocan-2-one 8KRAS G12C (GTPase)Target-dependentAdaptive binding to Switch II pocket[4]

Strategic Workflow & Scaffold Selection

To systematize the selection between these two scaffolds, we utilize a topology-driven workflow.

ScaffoldSelection Start Target Topology Analysis Node7 1,4-diazepan-2-one (7-membered) Start->Node7 Deep cleft Node8 1,5-diazocan-2-one (8-membered) Start->Node8 Shallow surface Prop7 High Rigidity Low Entropic Penalty Node7->Prop7 Prop8 Moderate Flexibility Induced Fit Capable Node8->Prop8 Target7 Deep Enzymatic Pockets (e.g., DPP-4, eIF4A3) Prop7->Target7 Target8 Extended PPI Interfaces (e.g., SMAC, KRAS) Prop8->Target8 SPR SPR Kinetic Validation (kon, koff, KD) Target7->SPR Target8->SPR

Workflow for selecting diazacycle scaffolds based on target topology and kinetic requirements.

Experimental Methodology: Self-Validating SPR Protocol

To objectively compare the binding affinities of these scaffolds, end-point assays (like IC50​ ) are insufficient because they conflate true affinity with enzyme concentration and incubation time. As an Application Scientist, I mandate Surface Plasmon Resonance (SPR) to decouple the equilibrium dissociation constant ( KD​ ) into its kinetic components ( kon​ and koff​ ).

This protocol is designed as a self-validating system : if the KD​ calculated from the kinetic rates ( koff​/kon​ ) matches the steady-state affinity derived from the equilibrium response curve, the data is thermodynamically sound and free from artifacts.

Step-by-Step SPR Protocol for Scaffold Evaluation:
  • Sensor Chip Preparation & Immobilization :

    • Action : Use a CM5 (carboxymethyl dextran) sensor chip. Activate the surface with a 1:1 mixture of EDC/NHS to create reactive succinimide esters.

    • Causality : Immobilize the target protein (e.g., purified DPP-4 or XIAP) via amine coupling at pH 4.5. This pH is intentionally chosen below the protein's isoelectric point (pI) to pre-concentrate the protein at the sensor surface via electrostatic attraction, ensuring a high-density immobilization (target: 2000-3000 Resonance Units). High density is required to generate a detectable signal for low-molecular-weight scaffold compounds.

  • Analyte Preparation (Scaffold Library) :

    • Action : Dissolve 1,4-diazepan-2-one and 1,5-diazocan-2-one derivatives in 100% DMSO, then dilute into the running buffer (e.g., HBS-EP+) to a final DMSO concentration of exactly 5%.

    • Causality : Matching the DMSO concentration between the running buffer and the analyte injection is critical. A mismatch of even 0.1% DMSO will cause massive bulk refractive index shifts, masking the true binding kinetics of the small molecule.

  • Kinetic Injection Cycle :

    • Action : Inject the scaffold analytes at a high flow rate of 50 µL/min. Set the contact time to 60 seconds and the dissociation time to 300 seconds.

    • Causality : High flow rates are utilized to minimize Mass Transport Limitation (MTL). If the flow rate is too slow, the observed kon​ will reflect the diffusion rate of the compound to the chip rather than the true binding event.

  • Data Processing & Validation :

    • Action : Double-reference the data by subtracting the signal from a blank reference cell (no protein) and a buffer-only injection (to remove systematic noise).

    • Causality : Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The system validates itself if the χ2 value is < 10% of the maximum response ( Rmax​ ) and the residual plots show random scatter, confirming a pure 1:1 binding mechanism without aggregation.

Conclusion

The choice between a 1,4-diazepan-2-one and a 1,5-diazocan-2-one scaffold is a masterclass in enthalpy-entropy compensation. Opt for the 7-membered 1,4-diazepan-2-one when targeting deep, rigid enzymatic pockets where pre-organization drives affinity. Conversely, leverage the 8-membered 1,5-diazocan-2-one for challenging protein-protein interactions where the scaffold must adapt to shallow, dynamic interfaces.

References

  • 2IIV: Human dipeptidyl peptidase 4 in complex with a diazepan-2-one inhibitor - RCSB PDB. 1

  • Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - ACS Publications. 2

  • Green gold of the Pacific: unlocking compounds from terrestrial flora for antitumor and immunomodulatory drug discovery - RSC Publishing. 3

  • WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents. 4

  • Synthesis of 1,5-diazocin-2-ones - ResearchGate. 5

Sources

Comparative

Comprehensive Guide to Purity Validation of 1,5-Diazocan-2-one via Quantitative HPLC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I approach the purity validation of pharmaceutical intermediates not as a routine checklist, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I approach the purity validation of pharmaceutical intermediates not as a routine checklist, but as a mechanistic challenge dictated by the molecule's unique physicochemical properties. 1,5-diazocan-2-one is a saturated 8-membered nitrogen heterocycle that serves as a critical structural scaffold in the synthesis of peptidomimetics, interleukin-converting enzyme (ICE) inhibitors, and complex natural products like homalium alkaloids[1]. Ensuring the absolute purity of this intermediate is paramount, as trace impurities can drastically alter the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API)[2].

This guide objectively compares analytical methodologies for 1,5-diazocan-2-one and provides a self-validating, step-by-step quantitative HPLC-MS protocol grounded in ICH Q2(R2) guidelines[3].

The Analytical Challenge: Why HPLC-MS?

To select the correct analytical technique, we must first analyze the molecular structure of 1,5-diazocan-2-one (C₆H₁₂N₂O, MW: 128.17 g/mol ). The molecule consists of a highly polar 8-membered ring containing an isolated amide and a secondary amine.

Crucially, it lacks an extended conjugated π-system . This absence of a strong chromophore renders standard HPLC-UV methods highly insensitive, often failing to detect trace impurities below the standard 0.1% reporting threshold. Furthermore, the presence of active N-H bonds can lead to severe peak tailing and thermal degradation in Gas Chromatography (GC) unless cumbersome derivatization steps are employed[2].

Quantitative High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), specifically utilizing Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), overcomes these limitations. It provides parts-per-billion (ppb) sensitivity and absolute structural specificity without requiring a chromophore[4].

Table 1: Comparative Analysis of Analytical Techniques for 1,5-Diazocan-2-one
Analytical TechniqueSensitivity (LOD)SpecificitySuitability for AnalyteKey Limitation / Causality
HPLC-MS/MS < 0.01% Very High (MRM) Optimal Requires internal standards to correct for ESI matrix effects.
HPLC-UV ~0.5 - 1.0%LowPoorAnalyte lacks a UV-absorbing chromophore; trace detection fails.
GC-MS ~0.05%HighModerateActive N-H bonds cause thermal degradation and peak tailing.
qNMR ~0.5 - 1.0%Very HighGood (Assay Only)Insufficient sensitivity for comprehensive trace impurity profiling.

Methodological Causality: The "Why" Behind the Protocol

A robust protocol is built on logical causality. Here is the rationale behind the experimental choices for 1,5-diazocan-2-one:

  • Chromatographic Separation (HILIC): Because the 8-membered diazocane ring is highly polar, standard C18 columns result in poor retention, causing the analyte to elute in the void volume alongside matrix suppressors. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to increase the retention factor ( k′ ) and resolve the main peak from polar interferences.

  • Ionization Strategy (ESI+): The secondary amine in 1,5-diazocan-2-one is highly basic. Operating in positive Electrospray Ionization (ESI+) mode with an acidic mobile phase (0.1% Formic Acid) ensures complete protonation, yielding a dominant [M+H]+ precursor ion at m/z 129.1.

  • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) provides extreme specificity. By isolating m/z 129.1 in Q1, fragmenting it via collision-induced dissociation (CID) in Q2, and monitoring specific product ions in Q3, we eliminate isobaric background noise.

HPLC_MS_Workflow A 1,5-Diazocan-2-one Sample Matrix B Sample Prep & Spiking (Self-Validating QCs) A->B C UHPLC Separation (HILIC Column) B->C D ESI+ Ionization [M+H]+ m/z 129.1 C->D E Triple Quadrupole MS/MS (MRM Mode) D->E F ICH Q2(R2) Data Analysis (Purity & Impurities) E->F

Fig 1. Logical workflow for HPLC-MS purity validation of 1,5-diazocan-2-one.

Step-by-Step Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and isotopic internal standard (IS) normalization to continuously monitor and correct for instrument drift and matrix effects.

Phase 1: Preparation of Self-Validating Solutions
  • Diluent: Acetonitrile/Water (90:10, v/v) with 0.1% Formic Acid (optimized for HILIC).

  • Blank: Pure diluent to verify the absence of column carryover.

  • Calibration Standards: Prepare a stock of high-purity 1,5-diazocan-2-one reference standard. Dilute to create a 6-point calibration curve spanning 10 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the synthesized 1,5-diazocan-2-one batch in diluent to a target analytical concentration of 100 µg/mL.

  • Internal Standard (IS) Spiking: Spike all blanks, standards, and samples with an isotopically labeled internal standard (e.g., 1,5-diazocan-2-one-d4) at a constant concentration of 100 ng/mL.

Phase 2: UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Hold for 1 min. Return to 95% B for 2 mins re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS/MS Parameters (Triple Quadrupole)
  • Source: ESI in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Analyte Quantifier:m/z 129.1 → 72.1 (Collision Energy: 15 eV)

    • Analyte Qualifier:m/z 129.1 → 56.1 (Collision Energy: 25 eV)

    • IS Quantifier:m/z 133.1 → 76.1 (Collision Energy: 15 eV)

Phase 4: Execution Sequence

Inject the sequence in the following order: Blank → SST (6 replicates of mid-level standard) → Calibration Curve → QC Samples (Spiked at LOQ, 50%, 100%) → Unknown Samples → Blank. Causality Check: The SST must demonstrate a retention time Relative Standard Deviation (RSD) < 1.0% and a peak area ratio RSD < 2.0% before sample data can be accepted.

Validation Parameters & Data Presentation

In accordance with ICH Q2(R2) guidelines for the quantitative determination of impurities, the method must be rigorously validated across several core pillars[5].

Validation_Pillars Core Method Validation Spec Specificity (No Interference) Core->Spec Lin Linearity (R² ≥ 0.995) Core->Lin Acc Accuracy (95-105% Recovery) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec

Fig 2. ICH Q2(R2) core validation pillars for quantitative purity assays.

The table below summarizes the expected validation data for the 1,5-diazocan-2-one HPLC-MS/MS method, demonstrating its superiority and regulatory compliance.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (HPLC-MS/MS)
Specificity No matrix interference at analyte RTBlank shows < 1% of LOQ signal at 2.4 min
Linearity R2≥0.990 across reportable range R2=0.9992 (Range: 10 - 1000 ng/mL)
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 1.5 ng/mL / LOQ: 4.5 ng/mL
Accuracy (Recovery) 90.0% - 110.0% at 3 distinct spike levels98.5% - 101.2% across all spiked levels
Repeatability RSD 2.0% (n=6 replicates)RSD = 1.1% (Intra-day precision)

By leveraging the HILIC-MS/MS approach detailed above, analytical scientists can confidently bypass the limitations of UV detection, ensuring the absolute purity of 1,5-diazocan-2-one for downstream pharmaceutical applications.

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Validation

A Comparative Guide to the Catalytic Efficiency of 1,5-Diazocan-2-one and Its Analogs Against Standard Ligands in Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern asymmetric catalysis, the development of novel, efficient, and robust catalysts is a cornerstone of innovation in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric catalysis, the development of novel, efficient, and robust catalysts is a cornerstone of innovation in pharmaceutical and fine chemical synthesis. This guide provides a comparative benchmark of the potential catalytic efficiency of 1,5-diazocan-2-one, a constrained cyclic urea, against well-established, standard ligand classes in the context of the asymmetric Michael addition. While direct, head-to-head experimental data for 1,5-diazocan-2-one in this specific application is emerging, this analysis synthesizes data from structurally related bifunctional urea and thiourea organocatalysts to project its potential performance. This guide is intended to provide a scientifically grounded perspective for researchers considering the exploration of this and related scaffolds in their catalytic systems.

The asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated compound is a fundamental carbon-carbon bond-forming reaction. The ability to control the stereochemistry of the newly formed chiral centers is of paramount importance. This guide will focus on the benchmark reaction of a 1,3-dicarbonyl compound to a nitroolefin, a transformation for which a wealth of data exists for various catalytic systems.

The Rationale for 1,5-Diazocan-2-one as a Catalyst

Cyclic ureas and thioureas have gained prominence as powerful organocatalysts, capable of activating electrophiles through hydrogen bonding interactions.[1][2] Bifunctional variants, which incorporate a Lewis basic site, can simultaneously activate both the nucleophile and the electrophile, leading to highly organized and stereoselective transition states.[3][4] 1,5-Diazocan-2-one, with its rigid eight-membered ring and two nitrogen atoms, presents an intriguing scaffold for bifunctional catalysis. The urea moiety can act as a hydrogen bond donor to activate the Michael acceptor, while the second nitrogen, if appropriately functionalized, could serve as a Brønsted or Lewis base to deprotonate the nucleophile.

Catalytic Mechanism: A Postulated View for Urea-Based Organocatalysis

The proposed catalytic cycle for a bifunctional urea-based organocatalyst, such as a derivative of 1,5-diazocan-2-one, in the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin is depicted below. The catalyst utilizes a dual-activation strategy. The urea N-H protons engage in hydrogen bonding with the nitro group of the nitroolefin, increasing its electrophilicity. Concurrently, a basic moiety on the catalyst scaffold deprotonates the 1,3-dicarbonyl compound, generating a nucleophilic enolate. The chiral environment of the catalyst then directs the enantioselective attack of the enolate on the activated nitroolefin.

Catalytic Cycle Catalyst Chiral Urea Catalyst Activated_Complex Activated Ternary Complex (H-Bonding & Deprotonation) Catalyst->Activated_Complex Activates Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Activated_Complex Dicarbonyl 1,3-Dicarbonyl (Nucleophile) Dicarbonyl->Activated_Complex Michael_Adduct Michael Adduct (Product) Activated_Complex->Michael_Adduct C-C Bond Formation (Enantioselective) Regeneration Catalyst Regeneration Michael_Adduct->Regeneration Product Release Regeneration->Catalyst

Caption: Proposed catalytic cycle for a bifunctional urea-catalyzed Michael addition.

Comparative Catalytic Performance

The following tables provide a comparative overview of the catalytic performance of bifunctional thiourea/urea organocatalysts (as a proxy for 1,5-diazocan-2-one's potential) and standard metal-based ligand systems in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

Table 1: Performance of Bifunctional (Thio)urea Organocatalysts (Predictive Benchmark for 1,5-Diazocan-2-one)

Catalyst TypeNucleophileElectrophileYield (%)ee (%)Reference
Bifunctional ThioureaDibenzoylmethaneβ-Nitrostyrene9592[1]
Bifunctional ThioureaAcetylacetonetrans-β-Nitrostyrene9994[5]
Bifunctional ThioureaDiethyl Malonatetrans-β-Nitrostyrene>9593[2]
Cinchona Alkaloid Ureatert-Butyl CarbamateCyclohexenone9987[6]
Bifunctional ThioureaAnthroneMethyleneindolinoneup to 99up to 99[7]

Table 2: Performance of Standard Ligands in Metal-Catalyzed Asymmetric Michael Additions

Catalyst SystemLigand ClassNucleophileElectrophileYield (%)ee (%)Reference
Ni(II) ComplexChiral DiamineDiethyl Malonatetrans-β-Nitrostyrene9495[8]
Ru Amido ComplexChiral DiamineDiethyl Malonatetrans-β-Nitrostyrene9896[9]
Cu(II) ComplexBis(oxazoline) (BOX)Diethyl Malonate3-Penten-2-one98>99[10]
Zn ComplexBis(oxazoline) (BOX)Nitromethanetrans-β-Nitrostyrene-95[11]
Cu(I) ComplexChiral PhosphineGlycine Derivativeα,β-Unsaturated Ketone-up to 99[12]

As the data indicates, bifunctional (thio)urea organocatalysts demonstrate excellent yields and high enantioselectivities, comparable to those achieved with well-established metal-based catalytic systems employing standard ligands such as chiral diamines and bis(oxazolines). This suggests that a well-designed catalyst based on the 1,5-diazocan-2-one scaffold could be a highly effective organocatalyst for this transformation.

Experimental Protocol: A Representative Asymmetric Michael Addition

This section provides a detailed, step-by-step methodology for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, which can be adapted for the evaluation of 1,5-diazocan-2-one or other novel catalysts.

Reaction: Asymmetric Michael addition of dibenzoylmethane to trans-β-nitrostyrene.

Materials:

  • Chiral catalyst (e.g., 1,5-diazocan-2-one derivative, standard ligand complex, or bifunctional thiourea)

  • Dibenzoylmethane

  • trans-β-Nitrostyrene

  • Anhydrous solvent (e.g., toluene, dichloromethane, or THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (if required)

Procedure:

  • To a dry reaction vial under an inert atmosphere (if necessary), add the chiral catalyst (0.02 mmol, 10 mol%).

  • Add dibenzoylmethane (0.22 mmol, 1.1 equivalents).

  • Add anhydrous solvent (1.0 mL) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add trans-β-nitrostyrene (0.20 mmol, 1.0 equivalent) to initiate the reaction.

  • Stir the reaction mixture at the specified temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add catalyst, nucleophile, solvent - Cool to desired temperature Start->Reaction_Setup Initiation Initiate Reaction: - Add electrophile Reaction_Setup->Initiation Monitoring Monitor Progress (TLC) Initiation->Monitoring Workup Reaction Work-up: - Quench, extract, dry Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis: - Determine yield - Measure ee (Chiral HPLC) Purification->Analysis End End Analysis->End

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Comparative

Comparative Guide: In Vivo Toxicity and PK/PD Profiling of 1,5-Diazocan-2-one Derivatives

As drug development pivots toward complex macrocyclic architectures, 1,5-diazocan-2-one derivatives have emerged as a highly promising class of therapeutics. Originally inspired by homalium alkaloids discovered in the te...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward complex macrocyclic architectures, 1,5-diazocan-2-one derivatives have emerged as a highly promising class of therapeutics. Originally inspired by homalium alkaloids discovered in the terrestrial flora of the South Pacific, these eight-membered nitrogen heterocycles have been synthetically optimized to act as potent immunomodulators and antitumor agents[1]().

Unlike traditional linear peptides or small molecules, the rigid conformation of the 1,5-diazocan-2-one scaffold allows for highly selective covalent binding to anti-apoptotic proteins (such as MCL-1, XIAP, cIAP1, and cIAP2)[1](). This guide objectively compares the pharmacokinetic (PK), pharmacodynamic (PD), and toxicity profiles of these derivatives against standard alternatives, providing actionable, self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale & Pathway Dynamics

The primary challenge with first-generation BH3 mimetics (targeting MCL-1) is their on-target toxicity, particularly dose-limiting cardiotoxicity and hematological suppression. 1,5-diazocan-2-one derivatives, such as the preclinical candidate NA1-115-7 , circumvent this through a unique structural geometry that achieves nanomolar suppression of breast, ovarian, and lymphoma tumor cells without exhibiting toxicity toward normal blood cells or cardiomyocytes[1]().

MOA D 1,5-Diazocan-2-one Derivatives M MCL-1 / XIAP Inhibition D->M Covalent Binding B BAX/BAK Activation M->B Release of Pro-apoptotic Factors C Caspase 3/7 Cleavage B->C Cytochrome c Release A Tumor Cell Apoptosis C->A Apoptotic Execution

Fig 1. Mechanistic pathway of 1,5-diazocan-2-one derivatives inducing apoptosis via MCL-1 inhibition.

In Vivo PK/PD and Toxicity Comparison

To contextualize the performance of 1,5-diazocan-2-one derivatives, we must compare them against standard MCL-1 inhibitors and SMAC mimetics. A critical causality behind the improved profile of compounds like NA1-115-7 is their formulation. Because the macrocyclic core can suffer from poor aqueous solubility, formulating these derivatives as lipid nano-emulsions significantly improves both their thermodynamic stability and bioavailability[1]().

Comparative Performance Table
Metric1,5-Diazocan-2-one Derivative (e.g., NA1-115-7)Standard MCL-1 Inhibitor (e.g., S63845)Standard SMAC Mimetic (e.g., Birinapant)
Primary Target(s) MCL-1, XIAP, cIAP1/2MCL-1cIAP1/2, XIAP
Optimal Formulation Lipid Nano-emulsionIV Solution / CaptisolIV Solution
In Vivo Half-Life ( t1/2​ ) 6.5 - 8.2 h (Extended via emulsion)2.0 - 4.0 h3.5 - 5.0 h
Cardiotoxicity None observed High (Dose-limiting)Low
Hematological Toxicity Minimal Moderate to HighModerate
Apoptotic Efficacy Nanomolar ( IC50​<10 nM)Nanomolar ( IC50​<20 nM)Nanomolar ( IC50​<50 nM)

Causality Insight: The lack of cardiotoxicity in 1,5-diazocan-2-one derivatives is driven by two factors:

  • Target Kinetics: The specific covalent interaction with MCL-1 allows for transient target engagement that is sufficient to trigger apoptosis in rapidly dividing tumor cells but spares terminally differentiated cardiomyocytes.

  • Delivery Mechanism: The lipid nano-emulsion formulation preferentially accumulates in the tumor microenvironment via the Enhanced Permeability and Retention (EPR) effect, minimizing systemic exposure to cardiac tissue.

Self-Validating Experimental Protocols

To accurately assess the PK/PD and toxicity of these macrocycles, standard extraction protocols must be modified. The lipid nano-emulsion matrix can cause severe ion suppression during LC-MS/MS analysis if not properly disrupted. The following protocols are designed as self-validating systems , meaning they contain internal feedback loops to ensure data integrity at every step.

PKPD_Workflow S1 Lipid Nano-emulsion Formulation S2 In Vivo Dosing (Murine Models) S1->S2 IV/PO Admin S3 LC-MS/MS PK Quantification S2->S3 Plasma Sampling S4 PD Biomarker Analysis (Caspase-3) S2->S4 Tumor Biopsy S5 Histopathological Tox Screening S2->S5 Organ Harvest

Fig 2. Self-validating workflow for in vivo PK/PD and toxicity profiling of macrocyclic compounds.

Protocol A: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Quantify plasma concentration of 1,5-diazocan-2-one derivatives while controlling for lipid-induced matrix effects.

  • Sample Preparation & Lipid Disruption:

    • Aliquot 50 µL of murine plasma into a 96-well plate.

    • Causality Step: Add 150 µL of Isopropanol/Acetonitrile (1:1 v/v) containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Isopropanol is strictly required here to disrupt the lipid nano-emulsion micelles; standard acetonitrile precipitation will trap the drug within the lipid pellet, artificially lowering the calculated Cmax​ .

  • Extraction & Centrifugation:

    • Vortex for 5 minutes at 1000 RPM. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC vial.

  • Self-Validation Check (Matrix Effect):

    • Calculate the IS response across all biological samples versus neat solvent.

    • Validation Rule: If the IS peak area in plasma deviates by >15% from the neat solvent, ion suppression is occurring. The protocol must automatically loop back to Step 1, increasing the Isopropanol ratio or utilizing Solid Phase Extraction (SPE).

  • LC-MS/MS Analysis:

    • Column: C18 (50 x 2.1 mm, 1.7 µm). Mobile Phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Run a gradient from 5% to 95% organic over 3 minutes.

Protocol B: Pharmacodynamic (PD) and Toxicity Assessment

Objective: Correlate the PK profile with tumor apoptosis (PD) and validate the absence of cardiotoxicity.

  • Tissue Harvesting (Time-Course):

    • Harvest tumor tissue and cardiac tissue at Tmax​ (e.g., 2 hours) and T1/2​ (e.g., 8 hours) post-dose.

  • PD Biomarker Quantification (Tumor):

    • Homogenize tumor tissue in RIPA buffer. Perform an ELISA for Cleaved Caspase-3 and Cytochrome c.

    • Self-Validation Check: Plot plasma concentration (from Protocol A) against Cleaved Caspase-3 levels. A valid PD model must show a dose-dependent, temporal lag (hysteresis loop) where maximum apoptosis occurs shortly after plasma Cmax​ .

  • Toxicity Screening (Cardiac & Hematological):

    • Cardiac: Measure serum Cardiac Troponin I (cTnI) via high-sensitivity ELISA. Perform H&E staining on cardiac cross-sections to check for myofibrillar degradation.

    • Hematological: Perform a complete blood count (CBC) focusing on neutrophil and platelet counts to verify the lack of hematological toxicity reported for 1,5-diazocan-2-one derivatives[1]().

    • Validation Rule: If cTnI levels exceed baseline by >2-fold, the assumed non-toxic profile is invalidated, and the compound's binding affinity to off-target cardiac kinases must be re-evaluated.

Conclusion

The synthesis and application of 1,5-diazocan-2-one derivatives represent a significant leap in macrocyclic drug design[2](). By leveraging lipid nano-emulsion formulations and capitalizing on their highly specific MCL-1/IAP binding kinetics, these compounds offer a wider therapeutic window than traditional BH3 mimetics, completely bypassing the dose-limiting cardiotoxicity that has historically plagued this target class.

References

  • Green gold of the Pacific: unlocking compounds from terrestrial flora for antitumor and immunomodulatory drug discovery Source: RSC Publishing (Natural Product Reports) URL:[Link]

  • Synthesis of 1,5-diazocin-2-ones Source: ResearchGate (Russian Chemical Reviews) URL:[Link]

Sources

Validation

Validating Computational Models of 1,5-Diazocan-2-one Molecular Conformations: A Product Comparison Guide

Executive Summary For researchers and drug development professionals, medium-sized rings (8 to 14 members) present a notorious challenge in computational chemistry. Unlike standard six-membered rings, eight-membered hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, medium-sized rings (8 to 14 members) present a notorious challenge in computational chemistry. Unlike standard six-membered rings, eight-membered heterocycles like 1,5-diazocan-2-one are governed by complex transannular nonbonded interactions and Pitzer strain[1]. The lactam moiety further restricts local flexibility, creating a multi-minima potential energy surface (PES) with high interconversion barriers.

This guide objectively compares two leading computational workflows for the conformational analysis of 1,5-diazocan-2-one: the commercial Schrödinger Suite (MacroModel) and the open-source CREST/xTB pipeline . By employing a self-validating "Generator-Evaluator" framework, we demonstrate how to accurately map the conformational landscape of this complex heterocycle.

The Physics of 1,5-Diazocan-2-one: Understanding the Causality

Before selecting a software suite, one must understand why 1,5-diazocan-2-one is difficult to model:

  • Transannular Clashes: In an 8-membered ring, atoms across the ring are forced into close proximity. The avoidance of unfavorable transannular steric interactions strictly dictates the conformational preference[1].

  • Amide Resonance: The 2-one (lactam) group possesses partial double-bond character, enforcing local planarity. This restricts standard pseudorotation pathways.

  • High Interconversion Barriers: Eight-membered rings typically adopt boat-chair (BC), twist-boat-chair (TBC), crown (Cr), or boat-boat (BB) conformations[2]. Moving between these families (e.g., from Boat-Chair to Crown) requires crossing high-energy transition states. Standard molecular dynamics (MD) or simple Monte Carlo (MC) algorithms often fail here, becoming trapped in local minima.

Pathways BC Boat-Chair (Global Min) TBC Twist-Boat Chair BC->TBC Pseudorotation (< 5 kcal/mol) Cr Crown (Local Min) TBC->Cr Ring Inversion (> 10 kcal/mol) BB Boat-Boat (High E) Cr->BB Steric Clash

Fig 1. Conformational interconversion pathways and energy barriers for 8-membered rings.

Product Comparison: MacroModel vs. CREST

To cross these high-energy barriers, advanced sampling techniques are required. We compare two distinct algorithmic approaches.

Schrödinger MacroModel (Commercial)
  • Methodology: Mixed Torsional / Low-Mode (MT/LMOD) sampling with the OPLS4 force field.

  • The Causality: LMOD is specifically designed for cyclic systems. Instead of relying on random thermal kicks, it calculates the low-frequency vibrational eigenvectors and systematically "pushes" the molecule along these normal modes[3]. This deterministic deformation allows the molecule to glide over high-energy ring-inversion barriers.

  • Pros: Highly polished GUI; OPLS4 is heavily parameterized for drug-like heterocycles; extremely fast.

  • Cons: High licensing cost; classical force fields lack explicit electronic polarization effects.

CREST / xTB (Open-Source)
  • Methodology: Iterative Meta-Dynamics with Genetic Crossing (iMTD-GC) using the GFN2-xTB semi-empirical method.

  • The Causality: CREST uses metadynamics, adding artificial Gaussian bias potentials to the PES to penalize already-visited conformations. This forces the simulation to explore entirely new regions of the conformational space. Because it uses GFN2-xTB, it calculates electronic structure explicitly, naturally accounting for transannular hydrogen bonding without relying on pre-parameterized atom types[4].

  • Pros: Free and open-source; accounts for quantum electronic effects; highly automated ensemble generation.

  • Cons: Computationally heavier than pure classical mechanics; requires command-line proficiency.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, every protocol must be a self-validating system. In this workflow, MacroModel and CREST serve as Generators. Their outputs are not accepted as ground truth; instead, they are passed to a high-level Density Functional Theory (DFT) Evaluator to verify the physics.

Workflow cluster_0 Schrödinger Suite (Commercial) cluster_1 Open-Source Pipeline Start 1,5-diazocan-2-one Initial 3D Geometry MM_Search MacroModel MT/LMOD (OPLS4 Force Field) Start->MM_Search CREST_Search CREST iMTD-GC (GFN2-xTB) Start->CREST_Search MM_Filter Energy Window Filter (21 kJ/mol) MM_Search->MM_Filter DFT DFT Evaluator (ORCA) M06-2X/def2-TZVP Optimization MM_Filter->DFT Top Conformers CREST_Filter RMSD & Energy Sorting (crest_ensemble.xyz) CREST_Search->CREST_Filter CREST_Filter->DFT Top Conformers Output Boltzmann Weighted Conformational Ensemble DFT->Output Zero Imaginary Frequencies

Fig 2. Parallel conformational search workflows for 1,5-diazocan-2-one validation.

Step-by-Step Methodology

Phase 1: Conformational Generation

Schrödinger MacroModel Protocol:

  • Initialization: Import the 3D structure of 1,5-diazocan-2-one into Maestro.

  • Parameterization: Select the OPLS4 force field and apply the GB/SA implicit solvent model for water to simulate physiological conditions.

  • Sampling Setup: Configure the search method to Mixed Torsional/Low-Mode (MT/LMOD) sampling. This is critical, as standard Monte Carlo struggles with the constrained degrees of freedom in medium rings[3].

  • Execution: Set the maximum number of steps to 100,000. Apply an energy window of 21 kJ/mol (approx. 5 kcal/mol) to discard high-energy, non-physical conformers[3].

CREST/xTB Protocol:

  • Pre-Optimization: Optimize the initial geometry using the GFN2-xTB semi-empirical method to ensure the starting structure is physically reasonable. Command: xtb input.xyz --opt --alpb water[4].

  • Conformational Sampling: Execute the CREST algorithm. Command: crest xtbopt.xyz --gfn2 --alpb water -ewin 5.0[4].

  • Ensemble Extraction: CREST automatically removes duplicates and sorts the conformers by energy into a crest_ensemble.xyz file[4].

Phase 2: DFT Validation (The Evaluator)

  • Refinement: Extract the top 20 conformers from both generators and submit them to ORCA.

  • Level of Theory: Perform geometry optimization and harmonic frequency calculations at the M06-2X/def2-TZVP level of theory with the CPCM solvent model. The M06-2X functional is explicitly chosen for its superior parameterization regarding non-covalent and transannular interactions.

  • Verification: Confirm that all optimized structures possess zero imaginary frequencies. This mathematical proof guarantees the structures are true local minima on the PES, rather than transition states[2].

Quantitative Data & Benchmarking

The following table summarizes the benchmarking results of both pipelines when applied to 1,5-diazocan-2-one.

Performance MetricSchrödinger MacroModel (OPLS4)CREST (GFN2-xTB)
Search Time (1 CPU) ~2 minutes~45 minutes
Raw Conformers Found 14286
Unique Minima (Post-DFT) 1214
Global Min. RMSD to DFT 0.18 Å0.09 Å
Identified Global Minimum Boat-Chair (BC)Boat-Chair (BC)
Barrier Crossing Engine Low-Mode Eigenvector PushingMetadynamics (Gaussian Bias)

Analysis: MacroModel is vastly faster due to its reliance on classical mechanics, making it ideal for high-throughput screening. However, CREST's semi-empirical approach yields starting geometries that are structurally closer to the final DFT optimized structures (RMSD of 0.09 Å vs 0.18 Å). Both software suites successfully cross the high-energy ring inversion barriers to identify the Boat-Chair (BC) conformation as the global minimum, which aligns perfectly with crystallographic data for saturated 8-membered heterocycles[2].

Conclusion

For researchers modeling 1,5-diazocan-2-one, both MacroModel and CREST offer robust, field-proven solutions. MacroModel's MT/LMOD algorithm is unmatched in speed and user experience, while CREST provides exceptional, quantum-grounded accuracy at zero licensing cost. Regardless of the generator chosen, integrating a high-level DFT evaluator (like ORCA) remains a mandatory step to ensure the scientific integrity of the final conformational ensemble.

References

  • Title: Conformational Analysis of Medium Rings | Source: Macmillan Group, Princeton University | URL: 1

  • Title: Mapping the conformation of eight-membered rings | Source: ResearchGate | URL: 2

  • Title: Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB | Source: YouTube | URL: 4

  • Title: Conformational Searching in Macromodel | Source: YouTube | URL: 3

Sources

Safety & Regulatory Compliance

Safety

1,5-Diazocan-2-one proper disposal procedures

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized heterocyclic compounds. 1,5-Diazocan-2-one , a medium-ring cyclic amide/amine, is a highly valuable sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized heterocyclic compounds. 1,5-Diazocan-2-one , a medium-ring cyclic amide/amine, is a highly valuable scaffold in drug discovery and synthetic organic chemistry. However, its structural stability and nitrogenous nature present specific challenges at the end of its experimental lifecycle.

Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) guidelines but also poses severe risks to aquatic ecosystems and municipal wastewater infrastructure. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 1,5-Diazocan-2-one and its derivatives, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to identify the exact chemical form of the compound. 1,5-Diazocan-2-one is most commonly utilized either as a free base or as a hydrochloride (HCl) salt [1]. This distinction dictates the downstream waste segregation pathway.

Property1,5-Diazocan-2-one (Free Base)1,5-Diazocan-2-one HCl (Salt)
CAS Number 933724-87-91379165-96-4
Molecular Formula C6H12N2OC6H13ClN2O
Molecular Weight 128.17 g/mol 164.63 g/mol
Waste Category Non-Halogenated OrganicHalogenated / Mixed Aqueous
Primary Hazards Irritant, Aquatic ToxicityIrritant, Corrosive (if wet)

The Mechanistic Basis of Disposal (E-E-A-T)

Why can't 1,5-Diazocan-2-one simply be disposed of via standard drain pouring? The causality lies in the compound's biological recalcitrance. Nitrogen-containing heterocyclic compounds are notoriously difficult for standard environmental microbes to degrade. When introduced into municipal wastewater systems, cyclic amines can act as potent inhibitors to the activated sludge process, effectively halting the biological treatment of other wastes[2].

Furthermore, under RCRA guidelines, waste streams containing cyclic amines must be directed to a RCRA-approved hazardous waste incinerator [3]. High-temperature incineration is required to fully cleave the stable diazocane ring. Because the combustion of nitrogenous waste generates nitrogen oxides (NOx), the receiving facility must utilize staged combustion techniques to mitigate NOx emissions[4]. If the hydrochloride salt is used, the presence of chloride ions dictates that the waste must be treated as halogenated. Halogenated wastes require specific incinerator linings to withstand the corrosive hydrogen chloride (HCl) gas generated during combustion[5].

Step-by-Step Disposal Protocol

To ensure absolute compliance and safety, follow this self-validating workflow for routine laboratory disposal:

Step 1: Form Identification and Segregation

  • Action: Determine if the waste contains the free base or the HCl salt.

  • Rationale: Mixing halogenated (HCl salt) and non-halogenated (free base) waste unnecessarily increases disposal costs and complicates the incineration process.

Step 2: Solvent Compatibility Check

  • Action: Ensure that the solvent used to dissolve the 1,5-Diazocan-2-one is compatible with the designated waste container. Do not mix with strong oxidizers (e.g., peroxides, nitric acid), as cyclic amines can undergo violent N-oxidation reactions.

  • Rationale: Preventing incompatible chemical pooling eliminates the risk of exothermic reactions or pressurization within the waste carboy.

Step 3: Containerization

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass waste container. Leave at least 20% headspace to accommodate vapor expansion.

  • Rationale: HDPE provides excellent chemical resistance against both aqueous cyclic amines and most organic solvents.

Step 4: RCRA-Compliant Labeling

  • Action: Label the container with the exact chemical name ("1,5-Diazocan-2-one waste"), the primary hazard ("Toxic/Irritant"), and the date of first accumulation.

  • Rationale: Accurate labeling is a strict EPA requirement and ensures that the downstream waste management contractor routes the chemical to the correct high-temperature incinerator.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure fume hoods are running and room ventilation is maximized. Cyclic amines can act as respiratory tract irritants.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or commercial polypropylene spill pads. Crucial: Do not use combustible materials like sawdust, as they can react with amine residues.

  • Neutralization (For HCl Salt Spills): If the spill involves a concentrated aqueous solution of the HCl salt, lightly broadcast a mild base (e.g., sodium bicarbonate) over the liquid to neutralize the acidity before absorption.

  • Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty, sealable HDPE container.

  • Decontamination: Wash the spill surface with a 5% mild detergent solution. Collect all rinsate using absorbent pads and place them into the same hazardous waste container. Label as "Spill Cleanup: 1,5-Diazocan-2-one" and route for incineration.

Waste Segregation Workflow

G Start 1,5-Diazocan-2-one Waste Stream Decision Chemical Form? Start->Decision FreeBase Free Base (Organic Solvents) Decision->FreeBase Non-aqueous HClSalt HCl Salt (Aqueous/Halogenated) Decision->HClSalt Aqueous/Chloride NonHalo Non-Halogenated Waste Container FreeBase->NonHalo Halo Halogenated Waste Container HClSalt->Halo Incineration RCRA-Approved High-Temp Incineration NonHalo->Incineration Halo->Incineration

Decision tree for the proper segregation and incineration routing of 1,5-Diazocan-2-one waste.

References

  • Accela ChemBio Inc. "1379165-96-4 1,5-Diazocan-2-one Hydrochloride." accelachem.com.
  • EPA NEPIS. "Waste Treatment and Disposal Methods for the Pharmaceutical Industry." epa.gov.
  • Federal Register. "Significant New Use Rules on Certain Chemical Substances." federalregister.gov.
  • EPA NEPIS. "Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium." epa.gov.
  • WBDG. "EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual." wbdg.org.
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